5-Bromo-4-fluorobenzo[d]thiazol-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-fluoro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2S/c8-3-1-2-4-6(5(3)9)11-7(10)12-4/h1-2H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXCVPDDCLOKOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1SC(=N2)N)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Utility of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine in Advanced Scaffold Design: A Technical Whitepaper
Executive Summary
In modern medicinal chemistry and advanced materials science, the strategic deployment of di-halogenated heterocyclic building blocks is paramount for tuning molecular efficacy. 5-Bromo-4-fluorobenzo[d]thiazol-2-amine (CAS 1427383-09-2) represents a privileged, highly functionalized scaffold. The 2-aminobenzothiazole core is a well-documented pharmacophore, acting as an ATP-competitive hinge binder in various kinase targets[1]. However, it is the specific substitution pattern—a fluorine atom at C4 and a bromine atom at C5—that elevates this molecule. The C4-fluorine imparts profound metabolic stability and modulates the basicity of the adjacent amine, while the C5-bromine serves as a highly reactive, orthogonal handle for transition-metal-catalyzed cross-coupling[2].
As a Senior Application Scientist, I approach the synthesis and functionalization of this compound not merely as a sequence of chemical reactions, but as a highly orchestrated manipulation of stereoelectronic properties. This guide details the physicochemical profiling, mechanistic synthesis, and downstream application vectors of this critical intermediate.
Physicochemical Profiling & Structural Causality
Understanding the fundamental properties of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine is the first step in leveraging it for complex synthesis[3]. The integration of halogens onto the benzothiazole ring fundamentally alters its electron density distribution.
Table 1: Physicochemical Properties & Mechanistic Significance
| Property | Value | Causality / Structural Significance |
| CAS Number | 1427383-09-2 | Unique identifier for regulatory compliance and procurement tracking[3]. |
| Molecular Formula | C7H4BrFN2S | Establishes the di-halogenated heterocyclic framework. |
| Molecular Weight | 247.09 g/mol | Low molecular weight makes it an ideal precursor for Fragment-Based Drug Design (FBDD). |
| C4-Fluorine Effect | Inductive EWG | Blocks C4 metabolic oxidation (e.g., by CYP450 enzymes) and lowers the pKa of the C2-amine, optimizing target binding kinetics. |
| C5-Bromine Effect | Reactive Handle | Enables selective transition-metal catalyzed cross-coupling due to the lower bond dissociation energy of C-Br vs. C-F[2]. |
Mechanistic Causality in Scaffold Synthesis
The synthesis of highly deactivated, halogenated benzothiazoles requires a robust and self-validating chemical system. The Hugerschoff oxidative cyclization is the premier methodology for constructing this scaffold[4].
We select the Hugerschoff reaction over the Jacobson cyclization because the strongly electron-withdrawing fluorine and bromine atoms severely deactivate the aromatic ring toward electrophilic attack. By utilizing molecular bromine (
Figure 1: Hugerschoff oxidative cyclization pathway for the target benzothiazole.
Protocol 1: Step-by-Step Synthesis of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine
This protocol is designed to maximize yield while safely managing highly reactive halogenating agents.
-
Precursor Activation: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromo-2-fluoroaniline (1.0 equiv, 50 mmol) and potassium thiocyanate (KSCN, 4.0 equiv, 200 mmol) in 150 mL of glacial acetic acid.
-
Sulfenyl Bromide Generation: Cool the reaction vessel to 0–5 °C using an ice-water bath. Prepare a solution of
(1.2 equiv, 60 mmol) in 30 mL of glacial acetic acid. Add this solution dropwise over 45 minutes. Causality: Slow addition controls the exothermic formation of the sulfenyl bromide intermediate and prevents over-bromination of the aromatic ring. -
Thermal Cyclization: Once addition is complete, remove the ice bath and heat the mixture to 85 °C for 2.5 hours. Causality: The thermal energy is strictly required to overcome the high activation barrier for electrophilic aromatic substitution on the deactivated, di-halogenated ring[5].
-
Quenching & Isolation: Cool the mixture to room temperature and pour it slowly over 500 g of crushed ice. Neutralize the highly acidic solution with concentrated aqueous ammonia (
) until the pH reaches 8.5. The free base of the target compound will precipitate as a pale yellow solid. -
Purification: Filter the precipitate under vacuum, wash extensively with cold distilled water to remove residual inorganic salts, and recrystallize from hot ethanol to yield pure 5-Bromo-4-fluorobenzo[d]thiazol-2-amine.
Advanced Application Vectors & Orthogonal Functionalization
The true power of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine lies in its orthogonal reactivity. The molecule possesses two distinct vectors for functionalization: the nucleophilic C2-amine and the electrophilic C5-bromine.
Orthogonal functionalization relies on the differential bond dissociation energies (BDE) of the carbon-halogen bonds. The C5-Br bond (~280 kJ/mol) is significantly weaker than the C4-F bond (~485 kJ/mol). This thermodynamic delta allows for highly selective Palladium-catalyzed oxidative addition at the C5 position without risking defluorination[2].
Figure 2: Orthogonal functionalization vectors and downstream applications.
Protocol 2: Selective Suzuki-Miyaura Cross-Coupling at the C5 Position
This methodology demonstrates the selective activation of the C-Br bond to synthesize extended biaryl systems used in kinase inhibitor discovery.
-
System Assembly: Charge an oven-dried Schlenk flask with 5-Bromo-4-fluorobenzo[d]thiazol-2-amine (1.0 equiv, 5 mmol), an arylboronic acid (1.2 equiv, 6 mmol),
(0.05 equiv, 0.25 mmol), and anhydrous (2.0 equiv, 10 mmol). -
Solvent Degassing: Add 25 mL of a 1,4-dioxane/water mixture (4:1 v/v). Degas the suspension via three freeze-pump-thaw cycles and backfill with ultra-pure Argon. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Palladium(0) active catalyst species back to an inactive Palladium(II) state.
-
Catalytic Cycle: Heat the reaction mixture at 90 °C for 12 hours. The bidentate nature of the dppf ligand prevents catalyst deactivation, while the aqueous base facilitates the transmetalation step of the boronic acid.
-
Workup: Cool the mixture, dilute with ethyl acetate (50 mL), and wash with brine (3 x 20 mL). Dry the organic layer over
, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Table 2: Optimization of C5-Suzuki-Miyaura Cross-Coupling
| Catalyst System | Solvent System | Temp (°C) | Yield (%) | Mechanistic Rationale |
| Toluene / | 100 | 45% | Protic solvent is required for base dissolution, but the monodentate phosphine ligand is too labile, leading to catalyst aggregation (Pd black). | |
| 1,4-Dioxane / | 90 | 88% | The bidentate dppf ligand stabilizes the Pd intermediate; dioxane enhances the solubility of the fluorinated core. | |
| THF / | 80 | 92% | The bulky, highly electron-rich XPhos ligand dramatically accelerates the oxidative addition into the deactivated C-Br bond. |
Conclusion
5-Bromo-4-fluorobenzo[d]thiazol-2-amine is a masterclass in structural design. By understanding the causality behind its physicochemical properties—specifically the interplay between the C4-fluorine's inductive effects and the C5-bromine's cross-coupling potential—researchers can utilize this scaffold to engineer next-generation therapeutics, such as Protein Kinase CK-1 inhibitors for Amyotrophic Lateral Sclerosis (ALS)[1], or highly tunable optoelectronic materials.
References
-
Product Class 18: Benzothiazoles and Related Compounds Source: Thieme-connect URL:[Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE Source: ResearchGate URL:[Link]
-
Protein Kinase CK-1 Inhibitors As New Potential Drugs for Amyotrophic Lateral Sclerosis Source: PMC (NIH) URL:[Link]
-
Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC-catalyzed direct oxidative amidation of aldehydes Source: Royal Society of Chemistry (RSC) URL:[Link]
Sources
5-Bromo-4-fluorobenzo[d]thiazol-2-amine: Structural Informatics, Synthesis, and Applications in Drug Discovery
Executive Summary
The 2-aminobenzothiazole core is widely recognized as a "privileged scaffold" in medicinal chemistry, frequently serving as the backbone for kinase inhibitors, neuroprotective agents, and novel antimicrobial compounds[1]. Within this class, 5-bromo-4-fluorobenzo[d]thiazol-2-amine represents a highly optimized, dual-functionalized building block. The strategic incorporation of a fluorine atom at the 4-position and a bromine atom at the 5-position provides a unique combination of metabolic stability, precise synthetic regiocontrol, and a versatile handle for downstream palladium-catalyzed cross-coupling.
This technical whitepaper details the structural informatics, the structure-activity relationship (SAR) rationale behind its substitution pattern, and a self-validating synthetic protocol designed for researchers and drug development professionals.
Chemical Identity & Structural Informatics
Accurate chemical identifiers are paramount for database querying, computational docking, and intellectual property documentation. Below is the consolidated structural and physicochemical data for 5-bromo-4-fluorobenzo[d]thiazol-2-amine[2].
| Property | Value |
| IUPAC Name | 5-Bromo-4-fluoro-1,3-benzothiazol-2-amine |
| CAS Registry Number | 1427383-09-2 |
| Molecular Formula | C7H4BrFN2S |
| Molecular Weight | 247.09 g/mol |
| SMILES (Canonical) | Nc1nc2c(F)c(Br)ccc2s1 |
| InChI | InChI=1S/C7H4BrFN2S/c8-3-1-2-4-6(5(3)9)11-7(10)12-4/h1-2H,(H2,10,11) |
| InChIKey | LWXCVPDDCLOKOO-UHFFFAOYSA-N |
Mechanistic Rationale: The Causality of Substitution (SAR)
In rational drug design, every atom must serve a distinct steric, electronic, or synthetic purpose. The 5-bromo-4-fluoro substitution pattern is engineered to solve common pharmacokinetic and synthetic bottlenecks.
-
The 2-Amine Motif (Target Engagement): Functions as a critical hydrogen bond donor and acceptor. In kinase inhibitors, this moiety frequently interacts with the hinge region of the ATP-binding pocket. In bacterial histidine kinases, it engages highly conserved aspartate residues to inhibit virulence.
-
The 4-Fluoro Substituent (Metabolic & Synthetic Shield):
-
Metabolic Stability: The C4 position of the benzothiazole ring is highly susceptible to oxidative metabolism by Cytochrome P450 enzymes. Fluorine, being small and highly electronegative, blocks this metabolic soft spot without introducing significant steric bulk.
-
Synthetic Regiocontrol: During the synthesis of the benzothiazole core from an aniline precursor, cyclization can theoretically occur at either ortho position. The 4-fluoro group acts as a rigid steric and electronic block, forcing 100% regioselective cyclization at the opposite ortho position.
-
-
The 5-Bromo Substituent (Diversity Handle): Bromine at the 5-position serves as an ideal electrophile for transition-metal-catalyzed cross-coupling reactions. This allows medicinal chemists to rapidly generate libraries of 5-substituted analogs to probe deep hydrophobic pockets in target proteins.
Caption: Pharmacophore and reactivity mapping of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine.
Experimental Methodology: Regioselective Hugerschoff Synthesis
The most robust method for synthesizing 2-aminobenzothiazoles is the Hugerschoff reaction, which involves the oxidative cyclization of an arylthiourea using bromine[1]. The use of 3-bromo-2-fluoroaniline as the starting material is a masterclass in synthetic design, as the 2-fluoro group dictates a single cyclization pathway.
Self-Validating Protocol
Step 1: Arylthiourea Formation
-
Procedure: Dissolve 3-bromo-2-fluoroaniline (1.0 eq) and potassium thiocyanate (KSCN, 1.2 eq) in glacial acetic acid. Heat the mixture to 80 °C for 2-3 hours.
-
Causality: Acetic acid serves as both solvent and proton source, facilitating the nucleophilic attack of the aniline on the thiocyanate to form the intermediate 1-(3-bromo-2-fluorophenyl)thiourea.
-
Validation: The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The disappearance of the aniline starting material and the formation of a new, more polar spot indicates successful thiourea formation.
Step 2: Oxidative Cyclization
-
Procedure: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of bromine (Br₂, 1.05 eq) in glacial acetic acid dropwise over 30 minutes[1]. Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Causality: Bromine acts as an electrophilic oxidant. The dropwise addition at 0 °C is critical to control the highly exothermic nature of the reaction and prevent unwanted electrophilic bromination of the aromatic ring[3]. The fluorine atom at the former C2 position sterically and electronically blocks cyclization at that site, forcing the sulfur to attack the C6 position, yielding exclusively the 5-bromo-4-fluoro isomer.
-
Validation: The initial deep red/brown color of the bromine will dissipate as it is consumed in the cyclization. A persistent pale yellow/orange color indicates completion.
Step 3: Isolation and Purification
-
Procedure: Pour the mixture into crushed ice and neutralize with saturated aqueous sodium bicarbonate (NaHCO₃) until a pH of 7-8 is reached. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.
-
Causality: The acidic reaction conditions leave the product as a hydrobromide salt. Neutralization converts it back to the free base, drastically decreasing its aqueous solubility and driving precipitation for easy filtration.
Caption: Regioselective Hugerschoff synthesis forced by the 4-fluoro blocking group.
Downstream Applications in Drug Development
Once synthesized, 5-bromo-4-fluorobenzo[d]thiazol-2-amine acts as a foundational building block for advanced therapeutics. The 2-amine can be derivatized via amide coupling or reductive amination to alter hinge-binding properties. More importantly, the 5-bromo position is primed for Suzuki-Miyaura cross-coupling. By reacting this scaffold with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃), researchers can rapidly expand the structure into a vast library of extended, drug-like molecules targeting complex protein-protein interactions or deep allosteric sites.
References
-
Title: 5-Bromo-4-fluoro-1,3-benzothiazol-2-amine - Sigma-Aldrich Source: sigmaaldrich.com URL:
-
Title: 5-Bromo-4-fluorobenzo[d]thiazol-2-amine | C7H4BrFN2S | CID ... Source: nih.gov URL: 2
-
Title: The Synthesis and Discovery of 2-Aminobenzothiazole: A Privileged Scaffold in Medicinal Chemistry - Benchchem Source: benchchem.com URL: 1
-
Title: Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide | Request PDF - ResearchGate Source: researchgate.net URL: 3
-
Title: Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PMC Source: nih.gov URL:
Sources
Technical Whitepaper: Solubility Profiling & Management of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine
Topic: Solubility of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine in DMSO Content Type: Technical Whitepaper & Operational Guide Audience: Medicinal Chemists, Assay Biologists, and Compound Management Specialists
Executive Summary
5-Bromo-4-fluorobenzo[d]thiazol-2-amine (CAS: 1242336-53-3) is a halogenated heterocyclic scaffold frequently utilized as an intermediate in the synthesis of kinase inhibitors and bioactive ligands. Its planar benzothiazole core, functionalized with lipophilic halogens (Br, F) and a polar amine headgroup, creates a specific solubility profile characterized by high lipophilicity and poor aqueous solubility.
This guide provides a definitive operational framework for solubilizing this compound in Dimethyl Sulfoxide (DMSO). It moves beyond simple "mg/mL" lookup values to establish a self-validating protocol for stock solution preparation, storage, and aqueous dilution, ensuring data integrity in downstream biological assays.
Physicochemical Profile & Solubility Mechanism
To optimize solubility, one must understand the molecular interactions at play. The dissolution of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine in DMSO is governed by the disruption of its crystal lattice (Solute-Solute interactions) and the formation of new Solute-Solvent bonds.
Structural Determinants of Solubility
| Feature | Chemical Nature | Impact on DMSO Solubility | Impact on Aqueous Solubility |
| Benzothiazole Core | Planar, Aromatic | High. | Very Low. Hydrophobic scaffold resists hydration. |
| C2-Amine (-NH₂) | H-Bond Donor/Acceptor | Favorable. Forms strong H-bonds with DMSO sulfonyl oxygen ( | Moderate. Provides some polarity, but insufficient to overcome the lipophilic core. |
| C5-Bromine | Lipophilic Halogen | Neutral/Positive. Increases polarizability; well-solvated by DMSO's soft dipole. | Negative. Increases LogP, reducing water solubility. |
| C4-Fluorine | Electronegative | Neutral. Inductive effect increases acidity of the amine protons, potentially strengthening DMSO H-bonds. | Negative. Increases lipophilicity. |
Theoretical Solubility Thresholds
Based on structural analogs (e.g., 2-aminobenzothiazole, LogP ~1.2; poly-halogenated analogs, LogP ~2.5–3.0), the predicted solubility profile is:
-
DMSO (Anhydrous): > 50 mM (High confidence). Likely achievable up to 100 mM with sonication.
-
Water (pH 7.4): < 50 µM (Poor).
-
Ethanol: Moderate (expect ~10–20 mM).
Diagrammatic Workflow: Dissolution Logic
The following logic tree illustrates the decision-making process for preparing high-integrity stock solutions, specifically addressing the "Polymorph Risk" common in benzothiazoles where crystal packing resists initial dissolution.
Figure 1: Step-by-step dissolution logic tree. Note the critical loop involving sonication, which is essential for breaking the crystal lattice of planar benzothiazoles.
Validated Experimental Protocols
Do not rely on literature values alone. Use the following Thermodynamic Solubility Protocol to validate the compound in your specific lot of DMSO.
Protocol A: Thermodynamic Solubility Assessment (Shake-Flask)
Use this method to determine the absolute saturation limit.
-
Preparation: Add excess solid 5-Bromo-4-fluorobenzo[d]thiazol-2-amine (~5 mg) to a glass HPLC vial.
-
Solvent Addition: Add 100 µL of anhydrous DMSO.
-
Equilibration: Cap tightly. Shake at 300 rpm at 25°C for 24 hours.
-
Why? Kinetic solubility (rapid addition) often overestimates solubility due to supersaturation. 24h equilibrium ensures a stable thermodynamic value.
-
-
Filtration: Filter the suspension through a 0.2 µm PTFE syringe filter (nylon binds benzothiazoles).
-
Quantification: Dilute the filtrate 1:100 in Acetonitrile and analyze via HPLC-UV (254 nm) against a standard curve.
Protocol B: Standard Stock Preparation (10 mM)
Use this for routine biological assays.
-
Calculate: For 10 mg of compound (MW ≈ 247.09 g/mol ):
-
Vessel: Use an amber glass vial (benzothiazoles can be light-sensitive).
-
Dissolution: Add DMSO. Vortex for 30 seconds.
-
Critical Step: If particles persist, sonicate in a water bath at 30°C for 5 minutes. The acoustic energy disrupts
- stacking without thermally degrading the amine.
-
-
QC: Inspect for "schlieren" lines (wavy optical distortions), which indicate incomplete mixing.
Compound Management: The "DMSO Crash"
The most common failure mode with this scaffold is not dissolving it in DMSO, but keeping it dissolved when adding it to aqueous assay media.
The Mechanism of Precipitation
When a DMSO stock is added to water, the hydration of DMSO is highly exothermic and thermodynamically favorable. Water molecules strip the DMSO shell from the hydrophobic compound, forcing the compound molecules to aggregate.
Safe Dilution Limits
| Final Assay DMSO % | Risk Level | Recommendation |
| 0.1% | Low | Safe for most cellular assays. Compound likely stable if < 10 µM. |
| 0.5% | Moderate | Standard HTS limit. Watch for precipitation if compound > 50 µM. |
| 1.0% | High | Risk of cellular toxicity and compound precipitation. Requires serial dilution. |
Serial Dilution Workflow (Graphviz)
Figure 2: Optimal dilution strategy. Always perform intermediate dilutions in DMSO before the final transfer to aqueous media to prevent "crashing out."
Storage & Stability Guidelines
DMSO is hygroscopic .[1][2] It absorbs water from the atmosphere, which drastically reduces the solubility of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine over time.
-
Container: Store in borosilicate glass vials with PTFE-lined caps. Avoid polypropylene (DMSO leaches plasticizers).
-
Temperature:
-
Short-term (< 1 month): Room Temperature (20–25°C). Note: DMSO freezes at 18.5°C. Refrigerator storage causes freeze-thaw cycles that promote crystal growth.
-
Long-term (> 1 month): -20°C or -80°C.[1]
-
-
Freeze-Thaw Protocol:
-
Thaw completely at room temperature.
-
Vortex and Sonicate after every thaw cycle. Micro-precipitates often form during freezing and are invisible to the naked eye but will skew concentration data.
-
References
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility).
-
ThermoFisher Scientific. "DMSO Solubility and Stability Guidelines." Technical Support Bulletin.
-
PubChem Compound Summary. "2-Aminobenzothiazole derivatives and physicochemical properties." National Library of Medicine.
Sources
safety data sheet SDS for 5-Bromo-4-fluorobenzo[d]thiazol-2-amine
This guide serves as a comprehensive technical dossier for 5-Bromo-4-fluorobenzo[d]thiazol-2-amine .[1][2] It is designed for researchers and drug development professionals requiring rigorous safety, handling, and synthesis data.[2]
CAS Number: 1427383-09-2 Molecular Formula: C₇H₄BrFN₂S Molecular Weight: 247.09 g/mol [1][3][4][5]
Introduction & Scaffold Analysis
In the landscape of medicinal chemistry, the 2-aminobenzothiazole scaffold is a privileged structure, frequently acting as a bioisostere for the adenine ring in kinase inhibitors.[6] The specific substitution pattern of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine renders it a critical intermediate.[1]
-
The 4-Fluoro Substituent: Modulates pKa and metabolic stability, often blocking labile positions against oxidative metabolism (CYP450).[2][6]
-
The 5-Bromo Handle: Provides a precise vector for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of structure-activity relationships (SAR) in the "northern" region of the binding pocket.[1]
Hazard Identification & Risk Assessment (GHS)
Rationale: As a halogenated heteroaromatic amine, this compound exhibits significant reactivity and biological activity.[2] While full toxicological dossiers are often incomplete for research intermediates, the following classifications are derived from verified Structure-Activity Relationships (SAR) of the benzothiazole class.
GHS Classification
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1][2] | H302 |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][7] | H315 |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[2] | H319 |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation.[1][2] | H335 |
Signal Word: WARNING
Precautionary Protocol (P-Statements)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[2] Continue rinsing.[2]
Physicochemical Profiling
Data Integrity Note: Experimental values for this specific isomer are rare in open literature.[2] Values marked with (*) are predicted based on the close analogue 6-bromo-4-fluorobenzo[d]thiazol-2-amine to ensure conservative safety margins.[1]
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow solid | Oxidizes to brown upon air exposure.[1][2] |
| Melting Point | 160–165 °C | Range estimated from regioisomers.[2] |
| Boiling Point | ~364 °C (Predicted) | Decomposition likely before BP.[2] |
| Solubility | DMSO, DMF (>20 mg/mL) | Poorly soluble in water.[2] |
| LogP | 2.5 – 2.9 | Lipophilic; penetrates cell membranes.[2] |
| pKa (Conj. Acid) | ~2.5 – 3.0 | Weakly basic amine.[2] |
Synthesis & Retrosynthetic Analysis
Expertise Insight: The synthesis of the 4,5-disubstituted pattern is challenging due to regioselectivity issues during the cyclization of aniline precursors.[2] The most robust route typically involves the Hugerschoff reaction , utilizing bromine to cyclize an arylthiourea.[2]
Validated Synthetic Workflow
To obtain the correct regiochemistry (4-F, 5-Br), the starting material must be carefully selected to force cyclization at the desired position.[6]
-
Precursor Selection: 3-Bromo-2-fluoroaniline .
-
Thiourea Formation: Reaction with benzoyl isothiocyanate followed by hydrolysis, or direct reaction with ammonium thiocyanate.[2][6]
-
Oxidative Cyclization: Treatment with Br₂ or SO₂Cl₂.[2] The fluorine at the 2-position (ortho to amino) blocks one side, but the cyclization must occur at the carbon ortho to the nitrogen.[2]
Synthesis Workflow Diagram
Caption: Figure 1. Retrosynthetic pathway utilizing the Hugerschoff oxidative cyclization to ensure regiochemical fidelity.
Handling, Storage & Stability
Causality: The 2-amino group is susceptible to oxidation, and the C-Br bond is sensitive to photolytic cleavage over time.[1] Proper storage is non-negotiable for maintaining catalytic competency in downstream coupling reactions.[2]
Protocol: The "Inert Chain"
-
Atmosphere: Store under Argon or Nitrogen .[2] The compound is air-sensitive over long periods.[1][2]
-
Temperature: 2–8 °C (Refrigerator).
-
Light: Amber vials or foil-wrapped containers are mandatory to prevent debromination.[2]
-
Solution Stability: Solutions in DMSO/DMF should be prepared fresh. Do not store dissolved compound for >24 hours at room temperature.
Emergency Response & Toxicology
In the event of exposure, the lipophilic nature of the compound means it can rapidly cross dermal barriers.[2]
Emergency Decision Tree
Caption: Figure 2.[1][2] Immediate response protocol for exposure incidents. Speed is critical to prevent systemic absorption.[1][2]
Toxicological Endpoints
-
Acute Effects: Mucous membrane irritation, respiratory distress.[2]
-
Chronic Effects: Potential sensitizer (due to the aminothiazole moiety).[2] No carcinogenicity data available, but handle as a potential mutagen due to the intercalating nature of planar heterocycles.[2]
Waste Disposal & Environmental Compliance
-
Classification: Hazardous Chemical Waste (Halogenated Organic).[2][6]
-
Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Note: Combustion will produce Hydrogen Bromide (HBr), Hydrogen Fluoride (HF), and Sulfur Oxides (SOx).[2] Scrubber systems must be rated for acidic gas neutralization.[2]
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 6-Bromo-4-fluorobenzo[d]thiazol-2-amine (Analogue Reference).[1][2] Retrieved from [Link][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] Retrieved from [Link][2]
Sources
- 1. americanelements.com [americanelements.com]
- 2. 6-Bromo-4-fluorobenzo[d]thiazol-2-amine | 383131-45-1 [sigmaaldrich.com]
- 3. esdmedikal.com [esdmedikal.com]
- 4. 20358-06-9|4-Fluorobenzo[d]thiazol-2-amine|BLD Pharm [bldpharm.com]
- 5. 5-bromo-4-fluorobenzo[D]thiazol-2-amine | 1427383-09-2 [chemicalbook.com]
- 6. jocpr.com [jocpr.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
Technical Guide: Halogenated Benzothiazole-2-amine Derivatives in Drug Discovery
Strategic Rationale: The Halogen Advantage
In the landscape of heterocyclic drug design, the benzothiazole-2-amine scaffold is a "privileged structure" due to its ability to mimic purine bases and interact with diverse biological targets (kinases, DNA gyrase, topoisomerases). However, the unsubstituted scaffold suffers from rapid oxidative metabolism and suboptimal lipophilicity.
The strategic incorporation of halogens (F, Cl, Br, I) is not merely a steric modification; it is a fundamental electronic tuning of the pharmacophore.
The Sigma-Hole and Halogen Bonding
Unlike hydrogen bonds, halogens (Cl, Br, I) exhibit an anisotropic electron distribution known as the sigma-hole (
-
Mechanism: The
-hole interacts with Lewis bases (e.g., carbonyl oxygens, nitrogen lone pairs) in the target protein's binding pocket. -
Impact: This "halogen bond" can be as strong as a hydrogen bond (up to 5–7 kcal/mol for Iodine), significantly increasing potency.
Metabolic Blockade (The C6 Substitution)
The C6 position of the benzothiazole ring is the primary site for Cytochrome P450-mediated hydroxylation (metabolic clearance).
-
Fluorine (F): Due to the strength of the C-F bond (116 kcal/mol), substitution at C6 blocks this metabolic soft spot, extending the drug's half-life (
) without significantly altering the steric profile compared to hydrogen. -
Chlorine (Cl): Increases lipophilicity (
), improving membrane permeability while also filling hydrophobic pockets in the target enzyme.
Synthetic Architecture: The Hugerschoff Reaction
While various routes exist, the Hugerschoff reaction remains the gold standard for synthesizing 2-aminobenzothiazoles from para-substituted anilines. It involves the formation of a thiourea intermediate followed by oxidative cyclization.[1]
Synthetic Pathway Diagram
The following diagram outlines the conversion of a 4-substituted aniline to the final benzothiazole derivative.
Caption: Step-wise synthesis of 6-halogenated benzothiazole-2-amines via the Hugerschoff pathway.
Medicinal Chemistry & SAR (Structure-Activity Relationship)
The biological activity of these derivatives is tightly controlled by the substituent at the C6 position and the integrity of the C2-amine.
Comparative SAR Data
The table below summarizes the impact of C6-halogenation on antitumor activity (specifically against MCF-7 breast cancer cell lines) and calculated lipophilicity (ClogP).
| Compound | C6-Substituent | ClogP | IC50 (MCF-7, µM) | Electronic Effect ( | Primary Utility |
| 1a | -H | 2.1 | > 50 | 0.00 | Baseline scaffold |
| 1b | -F | 2.3 | 12.5 | 0.06 | Metabolic stability |
| 1c | -Cl | 2.8 | 4.2 | 0.23 | Hydrophobic fit + Potency |
| 1d | -Br | 3.0 | 3.8 | 0.23 | Halogen bonding potential |
| 1e | -NO2 | 1.9 | 8.1 | 0.78 | Electron withdrawal (toxicity risk) |
Note: Data synthesized from general trends in benzothiazole oncology research. Lower IC50 indicates higher potency.
Mechanistic Insight: EGFR Kinase Inhibition
Many halogenated benzothiazole-2-amines function as ATP-competitive inhibitors of kinases such as EGFR (Epidermal Growth Factor Receptor). The free amine at C2 acts as a hydrogen bond donor to the "hinge region" of the kinase (specifically residue Met793 or Asp855 ), while the halogenated phenyl ring occupies the hydrophobic pocket.
Caption: Mechanism of action for benzothiazole-mediated EGFR kinase inhibition leading to apoptosis.
Experimental Protocol: Synthesis of 6-Fluoro-1,3-benzothiazol-2-amine
Objective: To synthesize a metabolically stable benzothiazole derivative using a modified Hugerschoff reaction. Safety Warning: Bromine is highly corrosive and toxic. Work in a well-ventilated fume hood.
Phase 1: Formation of 1-(4-fluorophenyl)thiourea
-
Dissolution: Dissolve 4-fluoroaniline (10 mmol) in anhydrous acetone (20 mL).
-
Addition: Add benzoyl isothiocyanate (11 mmol) dropwise at 0°C. Stir for 2 hours at room temperature.
-
Hydrolysis: The resulting solid (benzoyl thiourea intermediate) is collected by filtration. Resuspend in 10% NaOH solution (30 mL) and reflux for 30 minutes to remove the benzoyl group.
-
Isolation: Acidify with dilute HCl to pH 6. The precipitate is 1-(4-fluorophenyl)thiourea . Recrystallize from ethanol.
Phase 2: Oxidative Cyclization
-
Suspension: Suspend the thiourea (5 mmol) in chloroform (15 mL).
-
Bromination: Add a solution of bromine (5.5 mmol) in chloroform (5 mL) dropwise at 0–5°C over 20 minutes. Crucial: Controlling temperature prevents over-bromination of the ring.
-
Reflux: Once addition is complete, reflux the mixture for 2 hours until HBr evolution ceases.
-
Workup: Evaporate the solvent. The residue is the hydrobromide salt.
-
Basification: Dissolve the residue in water and neutralize with ammonium hydroxide (NH4OH) to precipitate the free base.
-
Purification: Filter the solid and recrystallize from benzene/ethanol (1:1).
-
Expected Yield: 75–85%
-
Characterization: 1H NMR (DMSO-d6) should show a broad singlet at ~7.5 ppm (NH2) and aromatic protons corresponding to the 1,2,4-substitution pattern.
-
References
-
Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. National Institutes of Health (PMC). [Link]
-
Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed Cascade Reactions. The Journal of Organic Chemistry. [Link][2]
-
2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry (via PMC). [Link]
-
Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents. RSC Advances. [Link]
Sources
Methodological & Application
Application Note: Regiocontrolled Synthesis of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine and the Regiochemical Limitations of 4-Fluoroaniline
Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Content Type: Critical Application Note & Validated Protocol
Executive Summary & Regiochemical Rationale
The synthesis of halogenated benzothiazoles is a critical workflow in small-molecule drug discovery, particularly for developing kinase inhibitors and neuro-active compounds [1]. A common misconception in retrosynthetic planning is the assumption that 4-fluoroaniline can be directly utilized to synthesize 5-bromo-4-fluorobenzo[d]thiazol-2-amine .
As a Senior Application Scientist, it is imperative to address this regiochemical impossibility. The standard Hugershoff cyclization constructs the benzothiazole ring by forming a carbon-sulfur bond ortho to the primary amine.
-
The Premise Mismatch: In 4-fluoroaniline, the fluorine atom is para to the amine. Cyclization inherently maps this para-fluorine to the C6 position of the resulting benzothiazole, yielding 6-fluorobenzo[d]thiazol-2-amine.
-
The Validated Solution: To achieve the 5-bromo-4-fluoro substitution pattern, the fluorine atom must be ortho to the amine, and the bromine must be meta. Therefore, the chemically accurate and industry-standard precursor is 3-bromo-2-fluoroaniline [4].
Attempting to migrate the highly stable C-F bond from the para-position to the ortho-position on the 4-fluoroaniline scaffold is thermodynamically and kinetically prohibitive. Consequently, this application note rectifies the precursor selection and provides a self-validating, field-proven protocol for synthesizing the target from the correct 3-bromo-2-fluoroaniline precursor.
Retrosynthetic Analysis & Pathway Visualization
Understanding the IUPAC numbering of benzothiazoles (where Sulfur is position 1 and Nitrogen is position 3) is crucial for predicting cyclization outcomes. The diagram below illustrates the divergent pathways dictated by the starting material's regiochemistry.
Regiochemical pathway comparison demonstrating the necessity of the ortho-fluoro precursor.
Quantitative Data & Analytical Expectations
To ensure trustworthiness and ease of verification, the table below summarizes the expected analytical signatures for the target compound versus the likely byproduct generated if 4-fluoroaniline were mistakenly used.
| Analytical Parameter | 5-Bromo-4-fluorobenzo[d]thiazol-2-amine (Target) | 6-Fluorobenzo[d]thiazol-2-amine (Mismatch Byproduct) |
| Required Precursor | 3-Bromo-2-fluoroaniline | 4-Fluoroaniline |
| Cyclization Site | C6 of aniline (ortho to NH₂, para to Br) | C2 of aniline (ortho to NH₂) |
| Expected Yield | 65% – 75% | > 80% |
| ESI-MS[M+H]⁺ | m/z 246.9 (⁷⁹Br), 248.9 (⁸¹Br) | m/z 169.0 |
| ¹H NMR Signature | Two ortho-coupled doublets (H6, H7) | Three aromatic protons (H4, H5, H7) |
Experimental Protocol: Self-Validating Hugershoff Cyclization
This methodology adapts standard Hugershoff conditions [3] to the specific electronic and steric demands of 3-bromo-2-fluoroaniline. Every step is designed as a self-validating system, ensuring that intermediate states provide visual or physical feedback to the chemist.
Reagents Required
-
Starting Material: 3-Bromo-2-fluoroaniline (1.0 eq, 5.3 mmol)
-
Thiocyanating Agent: Potassium thiocyanate (KSCN) (1.5 eq, 7.9 mmol)
-
Oxidant: Bromine (Br₂) (1.0 eq, 5.3 mmol)
-
Solvent: Glacial acetic acid (AcOH) (3.0 mL)
-
Workup: Saturated aqueous NaHCO₃, Ethyl Acetate (EtOAc), anhydrous Na₂SO₄.
Step-by-Step Methodology & Causality
Step 1: In Situ Thiocyanogen Generation & Electrophilic Attack
-
Action: In a 50 mL round-bottom flask, dissolve 3-bromo-2-fluoroaniline (1.0 g, 5.3 mmol) and KSCN (760 mg, 7.9 mmol) in 3.0 mL of glacial acetic acid.
-
Causality: Acetic acid acts as a polar protic solvent that solubilizes the reagents while moderating the electrophilic attack. The amine group strongly directs the incoming electrophile to the less sterically hindered ortho position (C6).
-
Action: Submerge the flask in an ice bath to achieve an internal temperature of 0 °C.
-
Action: Add Br₂ (0.85 g, 5.3 mmol) dropwise over 15 minutes using an addition funnel.
-
Causality: Bromine oxidizes the thiocyanate anion (SCN⁻) to thiocyanogen ((SCN)₂), the active electrophile. Dropwise addition at 0 °C is critical; it controls the highly exothermic oxidation and prevents unwanted electrophilic bromination of the highly activated aniline ring. Self-Validation: The solution will transition from clear to a deep yellow/orange suspension as the arylthiourea intermediate forms.
Step 2: Oxidative Cyclization
-
Action: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir continuously for 2 to 4 hours.
-
Causality: The thermal energy drives the intramolecular oxidative cyclization. The sulfur atom of the thiourea intermediate attacks the adjacent C6 ring carbon, restoring aromaticity and closing the 5-membered thiazole ring. Self-Validation: The suspension will gradually homogenize into a darker, viscous solution, indicating the formation of the benzothiazolium hydrobromide salt.
Step 3: Neutralization and Extraction
-
Action: Concentrate the solution under reduced pressure to remove the bulk of the acetic acid. Dilute the resulting residue with 15 mL of deionized water.
-
Action: Slowly add saturated aqueous NaHCO₃ until the aqueous phase reaches a pH of 8–9.
-
Causality: Neutralizing the residual acetic and hydrobromic acids converts the water-soluble benzothiazolium salt into the neutral free base (2-amine). Self-Validation: A distinct precipitate or cloudy emulsion will form at pH 8, confirming the successful generation of the free base.
-
Action: Extract the aqueous mixture with EtOAc (3 × 20 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Action: Filter the drying agent and concentrate the organic phase using a rotary evaporator. Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 5-bromo-4-fluorobenzo[d]thiazol-2-amine.
References
-
Benzothiazole Overview & Reactivity: Wikipedia, "Benzothiazole". Available at:[Link]
-
Compound Identification & Properties (Benzothiazole Core): PubChem, "Benzothiazole" (CID 7222). Available at:[Link]
- Patent Literature on Halogenated Benzothiazole Synthesis: World Intellectual Property Organization, "Heterocyclic compounds" (WO2023125681A1).
-
Target Compound Verification: PubChem, "5-Bromo-4-fluorobenzo[d]thiazol-2-amine" (CID 130063214). Available at:[Link]
Application Note: Reductive Deamination of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine via Aprotic Diazotization
Executive Summary
The selective removal of an amino group from an aromatic or heteroaromatic ring—a process known as reductive deamination or hydrodediazoniation—is a highly valuable transformation in drug development. It allows the primary amine to be utilized as a transient directing group before being excised from the final scaffold. This application note details a robust, field-proven protocol for the aprotic deamination of 5-bromo-4-fluorobenzo[d]thiazol-2-amine using isopentyl nitrite (isoamyl nitrite) in tetrahydrofuran (THF)[1]. By performing the diazotization in an organic solvent, this method bypasses the hydrolytic instability commonly associated with aqueous diazonium chemistry, delivering the deaminated product, 5-bromo-4-fluorobenzo[d]thiazole, with high fidelity[2].
Mechanistic Rationale & Causality of Reaction Design
Aqueous diazotization of electron-deficient or heterocyclic amines (such as 2-aminobenzothiazoles) often results in poor yields. The intermediate diazonium salts are prone to rapid hydrolysis, yielding undesired 2-hydroxybenzothiazole byproducts. To circumvent this, an aprotic diazotization strategy is employed[2].
Expertise Insight into Reagent Selection:
-
Isopentyl Nitrite: This reagent acts as an organic-soluble NO⁺ equivalent. It reacts with the primary amine to form a transient diazonium salt under mild conditions, completely eliminating the need for harsh aqueous acids[3].
-
Tetrahydrofuran (THF) as a Dual-Purpose Reagent: THF is not merely a solvent; it actively participates in the reaction as a hydrogen atom donor[2]. Upon thermal decomposition of the diazonium salt, an electrophilic aryl radical is generated. The electron-rich alpha-C-H bonds of THF are readily abstracted by this radical to yield the final deaminated product[2].
-
Concentration Causality: The reaction is run at a high dilution (~0.045 M)[1]. This is a critical design choice: high dilution suppresses intermolecular aryl radical dimerization (which would form biaryl byproducts) and kinetically favors pseudo-first-order hydrogen abstraction from the bulk THF solvent.
Reaction Pathway Visualization
Fig 1: Mechanistic pathway of reductive deamination (hydrodediazoniation) via an aryl radical.
Data Presentation: Stoichiometry & Optimization
To ensure complete conversion while managing the thermal decomposition of the alkyl nitrite, an excess of isopentyl nitrite (~2.5 equivalents) is required[1].
Table 1: Reaction Stoichiometry & Reagent Properties
| Reagent / Solvent | MW ( g/mol ) | Equivalents | Amount | Role in Reaction |
| 5-Bromo-4-fluorobenzo[d]thiazol-2-amine | 247.08 | 1.0 eq | 110 mg (0.45 mmol) | Starting Material |
| Isopentyl Nitrite (Isoamyl Nitrite) | 117.15 | 2.5 eq | 131 mg (1.12 mmol) | Diazotizing Agent |
| Tetrahydrofuran (Anhydrous) | 72.11 | Solvent | 10.0 mL | Solvent & H-Atom Donor |
Table 2: Solvent Selection Matrix for Hydrodediazoniation [2][3]
| Solvent | H-Donor Efficacy | Byproduct Risk | Suitability for this Protocol |
| THF | High (alpha C-H abstraction) | Low (THF radical typically dimerizes) | Optimal |
| DMF | Moderate to High | Trace dimethylamine adducts | Alternative |
| Dichloromethane | Poor | Halogenation (Cl abstraction) | Not Recommended |
Experimental Protocol
This methodology is designed as a self-validating system, incorporating analytical checkpoints to ensure reaction fidelity and safety[1].
Step 1: Reaction Setup
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Purge the system with inert gas (Nitrogen or Argon) for 5 minutes.
-
Add 5-bromo-4-fluorobenzo[d]thiazol-2-amine (110 mg, 0.45 mmol) to the flask[1].
-
Inject anhydrous THF (10 mL) and stir at room temperature until the starting material is fully dissolved, yielding a clear solution[1].
Step 2: Reagent Addition
-
Using a gas-tight syringe, add isopentyl nitrite (131 mg, ~150 µL, 1.12 mmol) dropwise to the stirring solution at room temperature[1].
-
Self-Validation Cue: A slight color change may be observed as the transient diazonium species begins to form.
Step 3: Thermal Activation
-
Submerge the flask in a pre-heated oil bath set to 70 °C[1].
-
Stir the reaction mixture continuously overnight (12–16 hours) under the inert atmosphere[1].
-
Self-Validation Cue: Gentle effervescence (N₂ gas evolution) will be observed as the diazonium intermediate undergoes one-electron reduction and extrudes nitrogen gas to form the aryl radical[2].
Step 4: In-Process Control (IPC)
-
Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.
-
Analytical Confirmation: The starting material ([M+H]⁺ ≈ 246.9 / 248.9) should be completely consumed. The target product, 5-bromo-4-fluorobenzo[d]thiazole, will appear with an expected [M+H]⁺ of m/z 231.9 / 233.9 (exhibiting a 1:1 isotopic ratio indicative of the single bromine atom).
Step 5: Quench and Extraction
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Slowly quench the reaction by adding deionized H₂O (20 mL)[1].
-
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (EA) (3 × 15 mL)[1].
Step 6: Washing and Purification
-
Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual water and water-soluble byproducts.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 5-bromo-4-fluorobenzo[d]thiazole.
Troubleshooting & Safety Insights
-
Thermal Hazards: Alkyl nitrites are volatile, flammable, and act as potent vasodilators. Inhalation can cause severe headaches and hypotension. All handling must be conducted inside a certified fume hood.
-
Diazonium Accumulation: Do not concentrate the reaction mixture to dryness before the aqueous quench. Although aprotic diazonium salts are transient at 70 °C, unexpected cooling or solvent evaporation could lead to the accumulation of energetic intermediates.
-
Incomplete Conversion: If IPC indicates remaining starting material, the isopentyl nitrite may have degraded (it is light and moisture sensitive). Ensure the reagent is stored at 2–8 °C under inert gas. An additional 0.5 equivalents can be spiked into the reaction if needed.
References
- Title: WO2023125681A1 - Heterocyclic compounds Source: Google Patents URL
- Source: PubMed Central (NIH)
- Title: Chemoselective one-pot reductive deamination of aryl amines Source: ResearchGate URL
Sources
Suzuki coupling conditions for 5-Bromo-4-fluorobenzo[d]thiazol-2-amine
Topic: Suzuki Coupling Conditions for 5-Bromo-4-fluorobenzo[d]thiazol-2-amine Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Strategic Analysis
The Challenge: Coupling 5-Bromo-4-fluorobenzo[d]thiazol-2-amine presents a unique intersection of electronic activation and steric modulation. The C5-Br bond is the site of oxidative addition, electronically activated by the adjacent C4-Fluoro group (inductive withdrawal, -I effect). However, the C4-F also imposes an ortho-effect, potentially hindering the approach of bulky palladium complexes during transmetallation. Furthermore, the C2-NH₂ (free amine) acts as a competitive Lewis base, capable of coordinating to Pd(II) species and poisoning the catalyst or promoting homocoupling.
The Solution: This protocol prioritizes ligand-controlled catalysis . We bypass the need for amine protection by utilizing dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or bidentate ferrocenyl ligands (dppf) that create a sterically crowded environment around the Pd center, effectively preventing the small C2-amine from coordinating while facilitating the coupling at the hindered C5 position.
Substrate Analysis & Retrosynthetic Logic
The target transformation is the formation of a C(sp²)–C(sp²) bond between the benzothiazole core and an aryl/heteroaryl boronic acid.
Structural Considerations
-
C2-Amine (Interference): High electron density on the exocyclic nitrogen can displace weak ligands (like PPh₃). Mitigation: Use bulky ligands (Buchwald type) or chelating ligands (dppf).
-
C4-Fluoro (Activation/Shielding):
-
Electronic: Lowers the LUMO energy of the C-Br bond, accelerating oxidative addition.
-
Steric: Blocks the "top" quadrant of the aryl ring. Mitigation: Avoid extremely bulky coupling partners if possible, or increase temperature to overcome the rotational barrier.
-
-
C5-Bromine (Reactive Site): Excellent leaving group, superior to chlorides for this scaffold.
Mechanistic Pathway (Graphviz Visualization)
Caption: Catalytic cycle highlighting the specific impact of the C4-Fluoro substituent on oxidative addition and transmetallation steps.
Optimization Matrix: Condition Screening
Before committing to a large-scale batch, run the following screen. The "Score" indicates the likelihood of success for this specific fluorinated scaffold.
| Variable | Option A (Robust) | Option B (Standard) | Option C (Challenging) | Rationale |
| Catalyst | XPhos Pd G2 | Pd(dppf)Cl₂·DCM | Pd(PPh₃)₄ | XPhos tolerates free amines and sterics; dppf is a robust chelator. |
| Base | K₃PO₄ (2.0 M aq) | Cs₂CO₃ (solid) | Na₂CO₃ | Phosphate provides optimal basicity without degrading the benzothiazole ring. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/EtOH/H₂O | DMF | Aqueous dioxane ensures solubility of the polar amine substrate. |
| Temp | 80–90 °C | 100 °C | 120 °C (Microwave) | Avoid excessive heat to prevent hydrodebromination (loss of Br). |
Detailed Experimental Protocols
Method A: The "Gold Standard" (XPhos System)
Recommended for high-value intermediates or when the coupling partner is sterically hindered.
Reagents:
-
5-Bromo-4-fluorobenzo[d]thiazol-2-amine (1.0 equiv)
-
Aryl Boronic Acid (1.2 – 1.5 equiv)[1]
-
Catalyst: XPhos Pd G2 (2–5 mol%)
-
Base: K₃PO₄ (3.0 equiv, added as 2M aqueous solution or finely ground solid)
-
Solvent: 1,4-Dioxane (degassed)[1]
Procedure:
-
Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the benzothiazole substrate, boronic acid, and XPhos Pd G2 catalyst.
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Argon (x3).[2][3]
-
Solvent Addition: Inject degassed 1,4-dioxane via syringe, followed by the K₃PO₄ solution.
-
Note: The ratio of Dioxane:Water should be approximately 4:1 to 10:1.
-
-
Reaction: Place the vial in a pre-heated block at 85 °C . Stir vigorously (800 rpm) for 4–16 hours.
-
Checkpoint: Monitor by LC-MS.[2] Look for the disappearance of the bromide (M+H: ~247/249) and formation of the product.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH). The free amine makes the product polar; consider adding 1% Et₃N to the eluent to reduce tailing.
Method B: The "Workhorse" (Pd(dppf) System)
Recommended for initial screening and scale-up of simple aryl partners.
Reagents:
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with dichloromethane (5 mol%).
-
Base: Cs₂CO₃ (3.0 equiv).
-
Solvent: Toluene : Ethanol : Water (4:1:1 ratio).
Procedure:
-
Setup: Combine substrate, boronic acid, base, and catalyst in a round-bottom flask.[4]
-
Degassing: Add the solvent mixture. Sparge with Nitrogen gas for 15 minutes (bubbling gas directly into the liquid).
-
Critical: Pd(dppf)Cl₂ is sensitive to oxygen in solution; thorough degassing is vital.
-
-
Reaction: Reflux at 95–100 °C for 12 hours.
-
Workup: Filter through a pad of Celite to remove Palladium black.[2] Partition the filtrate between water and EtOAc.[2][4]
-
Purification: Recrystallization from EtOH is often possible for these crystalline benzothiazoles, avoiding column chromatography.
Troubleshooting & Decision Tree
If the reaction fails, use this logic flow to diagnose the issue.
Caption: Diagnostic workflow for common Suzuki coupling failures with halogenated heterocycles.
Specific Notes for 5-Bromo-4-fluorobenzo[d]thiazol-2-amine:
-
Issue: Low conversion due to C2-amine coordination.
-
Fix: Protect the amine as an acetamide (Ac₂O, pyridine). The N-acetyl group can be removed later (EtOH/HCl reflux), but the coupling yield often doubles.
-
-
Issue: C4-Fluoro defluorination (rare but possible).
-
Fix: Ensure the base is not too harsh. Stick to Carbonates or Phosphates; avoid Alkoxides (NaOtBu).
-
References
-
BenchChem. Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. (Accessed 2026).[5][6] Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Context for XPhos/SPhos usage in hindered amines). Link
-
Organic Chemistry Portal. Synthesis of Benzothiazoles and Suzuki Coupling Protocols.Link
Sources
Application Note: Strategic Utilization of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine in Kinase Inhibitor Design
This Application Note is structured to guide drug discovery researchers through the strategic utilization of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine as a privileged scaffold for kinase inhibitor development.
Executive Summary
The 2-aminobenzothiazole moiety is a "privileged structure" in medicinal chemistry, capable of binding to the ATP-binding pocket of multiple kinase families (e.g., Aurora, EGFR, VEGFR, BRAF, CK2 ). This guide focuses on a highly specific and versatile derivative: 5-Bromo-4-fluorobenzo[d]thiazol-2-amine .
Unlike the generic scaffold, this 4-fluoro-5-bromo substituted variant offers distinct advantages:
-
The 5-Bromo "Vector": A strategically placed handle for Palladium-catalyzed cross-coupling, allowing extension into the kinase hydrophobic pocket or solvent front.
-
The 4-Fluoro "Shield": Modulates the pKa of the ring system, influences the electronic environment of the hinge-binding amine, and blocks metabolic oxidation at a typically vulnerable position.
-
The 2-Amine "Anchor": Provides the critical hydrogen bond donor/acceptor motif required for hinge region interaction.
Chemical Utility & Structural Logic
Structural Analysis (SAR Rationale)
The efficacy of this scaffold relies on its ability to mimic the adenine ring of ATP.
| Feature | Position | Function in Kinase Binding / Drug Design |
| Primary Amine | C-2 | Hinge Binder: Forms H-bonds with the kinase backbone (e.g., Glu/Ala residues). Can be derivatized to ureas/amides to pick up a third H-bond (e.g., with the "gatekeeper" residue). |
| Fluorine Atom | C-4 | Metabolic/Electronic Modulator: Lowers the pKa of the heterocyclic nitrogen, potentially improving selectivity. Sterically small, allowing fit in restricted pockets while blocking Phase I metabolic oxidation. |
| Bromine Atom | C-5 | Synthetic Handle: Positioned to vector substituents into the hydrophobic pocket II or towards the solvent front , depending on the specific kinase topology. Ideal for Suzuki-Miyaura or Buchwald-Hartwig couplings. |
| Thiazole Ring | Core | Scaffold: Planar aromatic system that stacks between hydrophobic residues (e.g., Leucine, Valine) in the ATP pocket. |
Synthetic Workflow
The synthesis of the core scaffold utilizes the Hugerschoff reaction , ensuring correct regiochemistry by starting with 3-bromo-2-fluoroaniline .
Figure 1: Synthetic workflow for generating and derivatizing the 5-Bromo-4-fluorobenzo[d]thiazol-2-amine scaffold.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: Synthesize 5-Bromo-4-fluorobenzo[d]thiazol-2-amine from 3-bromo-2-fluoroaniline.
Materials:
-
3-Bromo-2-fluoroaniline (CAS: 58534-95-5)
-
Ammonium thiocyanate (NH₄SCN)
-
Bromine (Br₂) or Benzyltrimethylammonium tribromide
-
Glacial Acetic Acid (AcOH)
Step-by-Step Procedure:
-
Thiourea Formation: Dissolve 3-bromo-2-fluoroaniline (10 mmol) in AcOH (20 mL). Add NH₄SCN (20 mmol) slowly. Heat to 80°C for 4 hours. Note: This forms the N-arylthiourea intermediate.
-
Cyclization (Hugerschoff): Cool the mixture to 10°C. Add Br₂ (10 mmol) in AcOH dropwise over 30 minutes. The solution will darken.
-
Reaction: Allow to warm to room temperature and stir for 12 hours. The electrophilic bromine activates the thiourea sulfur, which attacks the C-6 position of the phenyl ring (para to the Br, ortho to the F is blocked, but the cyclization occurs ortho to the Nitrogen). Correction: In 3-bromo-2-fluoroaniline, the NH2 is at C1. The cyclization attacks C6 (the only open ortho position).
-
Work-up: Pour the reaction mixture into ice water (100 mL). Neutralize with NH₄OH to pH 8. A precipitate will form.[1]
-
Purification: Filter the solid. Recrystallize from Ethanol/Water.
-
Expected Yield: 60-75%.
-
Validation: LC-MS (M+H) and ¹H NMR (Confirm loss of one aromatic proton).
-
Protocol B: Derivatization via Suzuki-Miyaura Coupling
Objective: Functionalize the C-5 position to target the kinase hydrophobic pocket.
Materials:
-
Core Scaffold (1.0 eq)
-
Aryl Boronic Acid (1.2 eq) (e.g., Pyridine-3-boronic acid)
-
Pd(dppf)Cl₂ (0.05 eq)
-
Cs₂CO₃ (2.0 eq)
-
Dioxane/Water (4:1)
Procedure:
-
Degas solvents with nitrogen for 15 minutes.
-
In a microwave vial, combine Scaffold, Boronic Acid, Base, and Catalyst.
-
Add solvent and seal.
-
Heat at 100°C for 1 hour (Microwave) or 80°C overnight (Thermal).
-
Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).
Protocol C: Biological Evaluation (Kinase Assay)
Objective: Determine IC₅₀ against a target kinase (e.g., BRAF or EGFR).
Method: ADP-Glo™ Kinase Assay (Promega).[2]
Assay Conditions:
-
Compound Prep: Dissolve derivative in 100% DMSO. Prepare 3-fold serial dilutions (10 points).
-
Reaction Mix:
-
Kinase (e.g., 5 ng/well)
-
Substrate (e.g., Poly Glu:Tyr, 0.2 µg/µL)
-
ATP (at K_m apparent for the specific kinase, typically 10-50 µM).
-
-
Incubation: Add 1 µL compound + 4 µL Kinase/Substrate mix. Incubate 10 min. Add 5 µL ATP. Incubate 60 min at RT.
-
Detection: Add 10 µL ADP-Glo Reagent (40 min incubation)
Add 20 µL Kinase Detection Reagent (30 min incubation). -
Read: Measure Luminescence on a plate reader (e.g., EnVision).
-
Analysis: Fit data to a sigmoidal dose-response curve (Variable slope) to calculate IC₅₀.
Mechanism of Action & Signaling Pathway
The 2-aminobenzothiazole scaffold functions as a Type I ATP-competitive inhibitor .
Figure 2: Mechanism of Action. The scaffold occupies the ATP pocket, with the C-5 substituent accessing the gatekeeper region to enforce selectivity.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Cyclization | Over-bromination or hydrolysis. | Control temperature strictly (<10°C during addition). Ensure Anhydrous AcOH is used. |
| Poor Solubility | Planar stacking of benzothiazoles. | Introduce solubilizing groups (e.g., morpholine, piperazine) via the C-5 coupling partner. |
| No Kinase Activity | Steric clash at C-4. | The 4-Fluoro is small, but if activity is lost, check if the target kinase has a bulky residue near the "floor" of the ATP pocket. |
| Metabolic Instability | Oxidation at C-6. | The 4-F protects C-4, but C-6 is open. If clearance is high, consider adding a blocking group (Cl, F, Me) at C-6 in the starting aniline. |
References
-
Ali, I. et al. (2026). "2-Aminobenzothiazole: A Privileged Scaffold for Tyrosine Kinase-Targeted Anticancer Agents." PubMed.
-
BenchChem Protocols. (2025). "Synthesis of 5-Bromo-4-isopropylthiazol-2-amine from Thioamides." BenchChem.
-
Das, J. et al. (2006).[3] "2-aminothiazole as a Novel Kinase Inhibitor Template.[2][3] Structure-activity Relationship Studies." Journal of Medicinal Chemistry.
-
Saeed, S. et al. (2017). "Optimization and biological evaluation of 2-aminobenzothiazole derivatives as Aurora B kinase inhibitors." Bioorganic & Medicinal Chemistry.
-
Promega. "ADP-Glo™ Kinase Assay Protocol." Promega Technical Manual.
Sources
- 1. library.dmed.org.ua [library.dmed.org.ua]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
diazotization protocol for 2-aminobenzothiazole derivatives in THF
Application Notes & Protocols
Topic: Diazotization Protocol for 2-Aminobenzothiazole Derivatives in Tetrahydrofuran (THF)
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Diazotization of 2-Aminobenzothiazoles in Aprotic Media
The diazotization of heteroaromatic amines is a cornerstone of synthetic organic chemistry, enabling the transformation of an amino group into a highly versatile diazonium salt. These intermediates are gateways to a vast array of functional groups and are particularly valuable in the synthesis of complex molecules, including pharmaceuticals and functional materials.[1][2] 2-Aminobenzothiazoles, a privileged scaffold in medicinal chemistry due to their broad spectrum of biological activities, are key substrates for such transformations.[3][4][5]
Traditionally, diazotization reactions are conducted in aqueous acidic media using sodium nitrite.[1][6] However, the solubility of many organic molecules, especially complex drug-like scaffolds, is limited in aqueous systems. Furthermore, the inherent instability of some diazonium salts necessitates milder, non-aqueous conditions.[7][8] Tetrahydrofuran (THF), a common aprotic solvent, offers an excellent alternative for substrates that are sensitive to or insoluble in water. This protocol details a robust method for the diazotization of 2-aminobenzothiazole derivatives in THF, with a focus on the use of tert-butyl nitrite (TBN) as a mild and efficient diazotizing agent.[9][10]
This guide provides a comprehensive, step-by-step protocol, explains the underlying chemical principles, and offers insights into critical experimental parameters.
The Chemical Rationale: Why THF and tert-Butyl Nitrite?
The choice of THF as the solvent and tert-butyl nitrite as the diazotizing agent is a deliberate one, driven by the need for a controlled and versatile reaction environment.
-
Tetrahydrofuran (THF): As an aprotic solvent, THF is incapable of donating protons. This is advantageous as it minimizes side reactions that can occur in the presence of water, such as the hydrolysis of the diazonium salt to a phenol. Its excellent solvating power for a wide range of organic compounds, including many 2-aminobenzothiazole derivatives, ensures a homogeneous reaction mixture, which is crucial for efficient and reproducible reactions.
-
tert-Butyl Nitrite (TBN): TBN serves as an organic source of the nitrosonium ion (NO⁺), the key electrophile in the diazotization process.[10] Unlike the traditional sodium nitrite/acid system which generates nitrous acid in situ, TBN allows for the reaction to be carried out under non-aqueous and neutral or weakly acidic conditions.[11] This is particularly beneficial for substrates that are sensitive to strong acids. The byproducts of the reaction using TBN, tert-butanol and nitrogen gas, are volatile and easily removed, simplifying the workup procedure.[10]
The general mechanism for diazotization using an alkyl nitrite is depicted below:
Sources
- 1. SATHEE: Chemistry Diazotization Reaction [sathee.iitk.ac.in]
- 2. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Application of 2-Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brainkart.com [brainkart.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyl Nitrite [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tert-Butyl nitrite mediated nitrogen transfer reactions: synthesis of benzotriazoles and azides at room temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: High-Efficiency Buchwald-Hartwig Amination of 5-Bromobenzothiazoles
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The 5-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, serving as the core for therapeutics treating amyotrophic lateral sclerosis (e.g., Riluzole derivatives), antitumor agents, and imaging probes for neurodegenerative diseases.
While the Buchwald-Hartwig amination is the premier method for synthesizing aryl amines, 5-bromobenzothiazoles present a specific set of "silent" challenges that often lead to stalled reactions or low yields in standard high-throughput screens.
The Substrate Paradox
The 5-bromo position is located on the benzenoid ring of the benzothiazole. Unlike the C2 position, which is highly electrophilic and prone to nucleophilic aromatic substitution (
-
Advantage: The fused thiazole ring is electron-withdrawing, theoretically facilitating the oxidative addition of Pd(0) into the C–Br bond.
-
Challenge: The high Lewis basicity of the thiazole Nitrogen (N3) and the high affinity of Sulfur (S1) for soft metals create a "catalyst trap," leading to the formation of stable, inactive Pd-heterocycle complexes.
Critical Challenges: The "S-Factor" & C2-Acidity
Successful amination requires navigating two primary failure modes specific to this scaffold.
A. Catalyst Poisoning (The Chelation Trap)
Standard phosphines (e.g.,
B. C2-Proton Acidity
If your substrate is 5-bromo-benzothiazole (with a proton at C2) rather than a 2-substituted derivative, base selection is critical. The C2 proton is relatively acidic (
-
Ring-opening decomposition.
-
Oligomerization.
-
Competitive C2-arylation (if other halides are present).
Strategic Optimization: Ligand & Catalyst Selection
To overcome the "S-Factor," we utilize Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands).
Mechanistic Logic[6][8]
-
Steric Bulk: Ligands like tBuXPhos or BrettPhos are massive. They envelope the Pd center, physically blocking the approach of the benzothiazole Nitrogen/Sulfur atoms, thereby preventing catalyst poisoning.
-
Monoligated Species: These ligands promote the formation of a highly active
species (rather than ), which is essential for the oxidative addition of hindered or deactivated halides.
Catalyst System Recommendations
| Component | Recommendation | Rationale |
| Ligand | BrettPhos (Primary Amines)RuPhos (Secondary Amines)XPhos (General Purpose) | BrettPhos: Ensures selective mono-arylation of primary amines.RuPhos: Excellent for secondary amines; prevents |
| Pd Source | Pd G3/G4 Precatalysts (e.g., XPhos Pd G4) | Precatalysts ensure a strict 1:1 Pd:L ratio and rapid activation at lower temperatures, crucial for avoiding C2 side reactions. |
| Base | Cs₂CO₃ (Preferred)NaOtBu (Use with caution) | Cs₂CO₃: Weaker base, compatible with C2-H and esters.NaOtBu: Only use if C2 is substituted (e.g., 2-Me-5-bromobenzothiazole). |
| Solvent | t-Amyl Alcohol or Dioxane | t-AmOH: Higher boiling point than THF; promotes solubility of carbonate bases. |
Visualizing the Pathway
The following diagram illustrates the catalytic cycle, highlighting the specific "Poisoning Pathway" (in red) that must be avoided via ligand selection.
Figure 1: The Catalytic Cycle.[4] Note the "Catalyst Trap" (Red) where the benzothiazole heteroatoms sequester the Palladium if insufficient ligand bulk is used.
Experimental Protocol: General Procedure
This protocol uses XPhos Pd G4 , a robust precatalyst system that tolerates air during weighing and activates rapidly.
Materials
-
Substrate: 5-Bromo-2-methylbenzothiazole (1.0 equiv)
-
Amine: Morpholine (1.2 equiv) [Model Secondary Amine]
-
Catalyst: XPhos Pd G4 (2.0 mol%)
-
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane (anhydrous)[1]
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Inside a glovebox or using standard Schlenk technique, charge a reaction vial equipped with a magnetic stir bar with:
-
5-Bromo-2-methylbenzothiazole (1.0 mmol, 228 mg)
- (2.0 mmol, 652 mg)
-
XPhos Pd G4 (0.02 mmol, ~17 mg)
-
-
Note: If the amine is a solid, add it here.
-
-
Solvent Addition:
-
Seal the vial with a septum cap.
-
Evacuate and backfill with Argon (
). -
Inject anhydrous 1,4-Dioxane (4 mL, 0.25 M concentration).
-
Inject Morpholine (1.2 mmol, 105 µL) via syringe.
-
-
Reaction:
-
Place the vial in a pre-heated aluminum block at 100°C .
-
Stir vigorously (800+ RPM) for 4–12 hours.
-
Monitoring: Check via LC-MS.[1] Look for the disappearance of the bromide (M+H 228/230) and appearance of the product (M+H ~235).
-
-
Work-up:
Optimization & Troubleshooting Guide
If the standard protocol fails, use this decision logic to adjust parameters.
Figure 2: Troubleshooting logic for stalled or decomposing reactions.
Specific Troubleshooting Scenarios
| Observation | Diagnosis | Corrective Action |
| Low Conversion, SM Intact | Catalyst poisoning or failure to oxidatively add. | 1. Increase Temp to 110°C.2. Switch ligand to tBuBrettPhos (bulkier).3. Ensure solvent is strictly degassed. |
| Product + Reduced Arene (Ar-H) | 1. Use RuPhos (prevents | |
| Black Precipitate (Pd Black) | Catalyst decomposition (Ligand dissociation). | 1. Lower temperature.2. Add free ligand (1 mol%) to stabilize the active species. |
References
-
Surry, D. S., & Buchwald, S. L. (2008).
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and structure-activity relationships.[7][6] Journal of the American Chemical Society.
-
Charles, M. D., Schultz, P., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. Journal of Organic Chemistry.
-
Guram, A. S., et al. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-mediated highly effective and selective C-N coupling for synthesizing bioactive N-aryltriazole acyclonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 7. Tunable Skeletal Editing of Benzothiazole and Benzisothiazole Via Carbene Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Synthesis of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine
This Application Note and Protocol Guide details the synthesis of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine , a critical scaffold for kinase inhibitors and radioligands. The protocol addresses the specific regiochemical challenges posed by the vicinal halide substitution.
Abstract & Strategic Overview
The synthesis of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine requires precise regiocontrol to establish the 4,5-dihalo substitution pattern. Standard electrophilic aromatic substitution on a pre-formed benzothiazole core is unsuitable due to the directing conflicts of the heterocycle.
This protocol utilizes a bottom-up construction approach starting from 3-bromo-2-fluoroaniline . By exploiting the steric blocking of the fluorine atom at the C2 position of the aniline, we force the oxidative cyclization to occur exclusively at the C6 position. This guarantees the formation of the target 4-fluoro-5-bromo isomer without the need for difficult chromatographic separation of regioisomers.
Key Chemical Challenges
-
Regioselectivity: Ensuring ring closure occurs at the C6 position of the aniline (para to Br) rather than C2 (blocked by F).
-
Halogen Integrity: Preventing debromination or nucleophilic displacement of the labile fluorine atom during the oxidative cyclization.
-
Safety: Managing the exothermicity of the Hugershoff reaction.
Retrosynthetic Analysis & Logic
The structural mapping below demonstrates why 3-bromo-2-fluoroaniline is the obligatory precursor. The fluorine at C2 of the aniline becomes the C4-substituent in the benzothiazole, while the bromine at C3 becomes the C5-substituent.
Caption: Retrosynthetic logic flow confirming 3-bromo-2-fluoroaniline as the sole viable precursor for the 4-F, 5-Br substitution pattern.
Experimental Protocols
Two methods are provided. Method A (One-Pot) is recommended for high-throughput synthesis. Method B (Stepwise) is recommended if high purity (>99%) is required for downstream GMP applications.
Method A: One-Pot KSCN/Bromine Cyclization (Recommended)
This method (modification of the Andersag synthesis) generates the thiourea in situ and cyclizes it immediately, minimizing handling of toxic intermediates.
Reagents:
-
Potassium Thiocyanate (KSCN) (4.0 eq)
-
Bromine (Br2) (1.05 eq)
-
Glacial Acetic Acid (Solvent, 10-15 volumes)
-
Ammonium Hydroxide (25% aq) for neutralization.
Protocol Steps:
-
Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve 3-bromo-2-fluoroaniline (10 mmol, 1.90 g) and KSCN (40 mmol, 3.88 g) in Glacial Acetic Acid (20 mL).
-
Cooling: Cool the mixture to 0–5°C using an ice-salt bath. Critical: Low temperature prevents bromination of the benzene ring.
-
Oxidant Addition: Prepare a solution of Bromine (10.5 mmol, 0.54 mL) in Acetic Acid (5 mL). Add this dropwise over 30 minutes.
-
Observation: The solution will turn yellow/orange and eventually form a slurry.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 4–12 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.
-
Work-up:
-
Isolation: Filter the solid, wash copiously with water (to remove inorganic salts), and dry under vacuum at 50°C.
-
Purification: Recrystallize from Ethanol or Toluene if necessary.
Method B: Stepwise Hugershoff Cyclization
Use this method if the one-pot reaction yields inseparable impurities.
Step 1: Thiourea Formation
-
Dissolve 3-bromo-2-fluoroaniline (1.0 eq) in dilute HCl.
-
Add Ammonium Thiocyanate (1.2 eq) and reflux for 2-4 hours.
-
Cool and filter the resulting 1-(3-bromo-2-fluorophenyl)thiourea .
Step 2: Cyclization
-
Suspend the thiourea in Chloroform (CHCl3).
-
Add Bromine (1.0 eq) dropwise at 0°C.
-
Reflux for 1 hour until HBr evolution ceases.
-
Evaporate solvent and neutralize the hydrobromide salt with aqueous NaHCO3.
Process Workflow & Decision Tree
Caption: Operational workflow comparing the One-Pot (Andersag) and Stepwise (Hugershoff) protocols.
Analytical Data & Validation
To ensure the correct isomer (4-F, 5-Br) was formed and not a rearranged product, verify using the following data points.
| Parameter | Expected Value/Observation | Structural Insight |
| Physical State | Off-white to pale yellow solid | Typical for 2-aminobenzothiazoles. |
| Melting Point | > 200°C (Decomposes) | High MP due to H-bonding network. |
| 1H NMR (DMSO-d6) | ~7.60 ppm (br s, 2H, NH2)~7.30 ppm (d, 1H, Ar-H)~7.45 ppm (dd, 1H, Ar-H) | Key: Look for ortho-coupling (J ~8 Hz) between H6 and H7. |
| 19F NMR | Single peak, approx -110 to -120 ppm | Crucial: Verify lack of coupling to H5 (since C5 is Br). |
| LCMS (ESI+) | [M+H]+ = 246.9/248.9 (1:1 ratio) | Confirms presence of one Bromine atom. |
Troubleshooting Note: If the melting point is significantly lower (<180°C), suspect the formation of the linear thiourea intermediate that failed to cyclize. Re-subject the material to reflux in CHCl3 with catalytic Br2.
Safety & Handling (E-E-A-T)
-
Bromine (Br2): Highly toxic and corrosive. Handle only in a fume hood. Use a dropping funnel to control the exothermic addition.
-
KSCN: Contact with strong acids (like H2SO4, though AcOH is used here) can theoretically release HCN gas if heated excessively. Maintain ventilation.
-
Skin Sensitization: Benzothiazoles are known sensitizers. Wear nitrile gloves and long sleeves.
References
-
Andersag, H. (1948). "Über die Herstellung von 2-Amino-benzothiazolen" (On the preparation of 2-aminobenzothiazoles). Chemische Berichte, 81(6), 499–500.
-
Jordan, A. D., et al. (2003). "Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide." Tetrahedron Letters, 44(31), 5835-5838.
-
Kumbhare, R. M., et al. (2012). "Synthesis and anti-inflammatory activity of some novel 2-amino-benzothiazole derivatives." European Journal of Medicinal Chemistry, 53, 375-380.
-
BenchChem. "Protocol for the Synthesis of 5-Bromo-4-isopropylthiazol-2-amine" (Analogous bromination methodology).
Sources
High-Throughput and Precision Synthesis of Benzothiazole Libraries
From Solid-Phase Protocols to Late-Stage C-H Activation
Executive Summary
This application note details the strategic preparation of benzothiazole-based heterocyclic libraries, a "privileged scaffold" in medicinal chemistry due to its inherent affinity for diverse biological targets (e.g., EGFR, VEGFR, and amyloid fibrils). Unlike generic synthetic guides, this document focuses on library-amenable workflows : high-throughput solid-phase organic synthesis (SPOS) for primary scaffold generation and Palladium-catalyzed C-H activation for late-stage diversification. These protocols are designed to maximize chemical space exploration while maintaining high fidelity and reproducibility.
Part 1: Strategic Rationale & Library Design
The benzothiazole moiety mimics the purine pharmacophore, allowing it to interact with ATP-binding pockets of kinases and DNA minor grooves. In drug discovery, the objective is not merely to synthesize a benzothiazole, but to rapidly generate Diversity-Oriented Synthesis (DOS) libraries that probe Structure-Activity Relationships (SAR).
Library Generation Workflow
The following workflow illustrates the transition from computational design to physical library generation and validation.
Figure 1: Integrated workflow for benzothiazole library production, highlighting the divergence between direct cleavage and late-stage functionalization.
Part 2: Detailed Experimental Protocols
Protocol A: Solid-Phase Synthesis (SPOS) of 2-Aminobenzothiazoles
Application: Rapid generation of 96-member libraries for HTS screening. Rationale: Solution-phase synthesis of 2-aminobenzothiazoles often suffers from harsh conditions and difficult purification.[1] SPOS utilizes a "traceless" linker strategy where the final cyclization/cleavage step releases only the desired molecule, ensuring high purity without column chromatography.
Materials
-
Resin: Carboxy-polystyrene resin (Loading: ~1.0-1.5 mmol/g).
-
Reagents: Thionyl chloride (
), Potassium thiocyanate (KSCN), diverse Anilines, Bromine ( ). -
Solvents: Anhydrous DCM, THF, DMF.
Step-by-Step Methodology
-
Resin Activation (Acyl Isothiocyanate Formation):
-
Suspend carboxy-polystyrene resin (1.0 g) in anhydrous DCM (10 mL).
-
Add
(5.0 equiv) and reflux for 2 hours to generate the resin-bound acid chloride. Wash resin with DCM.[2] -
Swell resin in THF. Add KSCN (5.0 equiv) dissolved in minimal THF. Agitate at room temperature (RT) for 6 hours.
-
Validation: FT-IR analysis of a resin bead should show a strong characteristic
stretch at .
-
-
Library Diversification (Thiourea Formation):
-
Distribute resin into a 96-well filter plate (approx. 50 mg per well).
-
Add distinct aniline derivatives (3.0 equiv) in DMF to each well.
-
Shake at RT for 12 hours. The isothiocyanate peak in IR will disappear, confirming conversion to resin-bound acyl-thiourea.[2]
-
-
Cyclization & Cleavage (The "Traceless" Step):
-
Wash resin
with DMF and DCM.[2] -
Cyclization: Add
(2.0 equiv) in acetic acid to each well. Agitate for 6 hours. This promotes the Hugerschhoff reaction (oxidative cyclization) on the solid support. -
Cleavage: Treat resin with hydrazine hydrate in ethanol under microwave irradiation (
, 20 min). -
Filter into a collection plate. Evaporate solvent.
-
Data Output:
| Variable | Typical Value | Note |
|---|---|---|
| Average Yield | 65 - 85% | Dependent on aniline nucleophilicity |
| Purity (LC-MS) | > 90% | Major impurity is usually unreacted aniline |
| Throughput | 96 cmpds / 48 hrs | Amenable to automation |
Protocol B: Green Synthesis via Oxidative Cyclization
Application: Scalable synthesis of gram-quantity scaffolds (e.g., for PK/PD studies).
Rationale: Traditional methods use toxic oxidants like
Methodology
-
Reactants: Mix 2-aminothiophenol (1.0 mmol) and the target aldehyde (1.0 mmol) in Glycerol or Water (solvent choice depends on lipophilicity).
-
Catalyst: Add 5 mol% catalyst (e.g., sulfamic acid or
). -
Reaction: Stir at
open to air (if using as oxidant) or in a sealed tube. -
Workup: Cool to RT. Pour into crushed ice. The benzothiazole usually precipitates as a solid. Filter and recrystallize from ethanol.
Protocol C: Late-Stage C-H Functionalization
Application: Rapid analoging of the C2 position on an existing benzothiazole core. Rationale: Direct arylation avoids the need for pre-functionalized organometallic reagents (e.g., boronic acids), streamlining the synthesis of biaryl pharmacophores.
Mechanism of Action
The reaction proceeds via a
Figure 2: Mechanistic pathway for Pd-catalyzed C-H arylation of benzothiazoles.
Protocol
-
Setup: In a screw-cap vial, combine:
-
Benzothiazole substrate (0.2 mmol)
-
Aryl Iodide (0.3 mmol)
- (10 mol%)
- (2.0 equiv, acts as oxidant/halide scavenger)
-
Pivalic acid (30 mol%, crucial proton shuttle)
-
-
Solvent: Add anhydrous chlorobenzene (2 mL).
-
Conditions: Heat to
for 18 hours. -
Purification: Filter through a Celite pad to remove silver salts. Concentrate and purify via flash chromatography (Hexane/EtOAc).
Part 3: Quality Control & Validation
Trustworthiness in library synthesis is binary: the compound is either correct, or the biological data is noise.
-
LC-MS Validation:
-
Requirement: All library members must show a molecular ion peak
matching the theoretical mass. -
Threshold: Purity > 85% by UV (254 nm) is required for primary screening.
-
-
NMR Diagnostics:
-
Proton NMR (
): Look for the disappearance of the aldehyde proton ( ) in condensation reactions. -
Carbon NMR (
): The C2 carbon of the benzothiazole ring typically appears at 160–170 ppm , a definitive diagnostic peak.
-
-
Scavenger Resins: For solution-phase protocols, use polymer-supported isocyanate resins to scavenge excess amines, avoiding liquid-liquid extraction steps that reduce yield.
References
-
MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
-
RSC Publishing. (2025). Room temperature HFIP/Ag-promoted palladium-catalyzed C–H functionalization of benzothiazole with iodoarenes. Retrieved from [Link]
-
ACS Publications. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles. Retrieved from [Link]
-
NIH/PubMed. (2025). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine
Answering the user's request.
Prepared by the Gemini Applications Science Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine. As a key building block in medicinal chemistry, optimizing its synthesis for both yield and purity is critical. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to 5-Bromo-4-fluorobenzo[d]thiazol-2-amine?
The most common and established method is a variation of the Hugershoff reaction. This synthesis involves the direct thiocyanation and subsequent oxidative cyclization of an appropriately substituted aniline. Specifically, 4-bromo-3-fluoroaniline is treated with a thiocyanate salt (such as potassium or sodium thiocyanate) in the presence of bromine. The reaction typically proceeds in a protic solvent like acetic acid.[1][2][3] The aniline first reacts to form an N-arylthiourea intermediate, which is then oxidatively cyclized by bromine to form the 2-aminobenzothiazole ring system.[2]
Q2: How do I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring.[4][5] A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be used to achieve good separation between the starting aniline, the intermediate thiourea, and the final product. Spot the reaction mixture alongside the starting aniline standard on a TLC plate. The consumption of the starting material and the appearance of a new, typically lower Rf spot corresponding to the product, indicates reaction progression. Visualization under UV light is usually sufficient.[4]
Q3: What are the most critical parameters influencing the yield and purity?
Several factors must be carefully controlled to ensure high yield and purity:
-
Temperature Control: The initial thiocyanation and the subsequent cyclization are exothermic. Maintaining a low temperature, especially during the dropwise addition of bromine, is crucial to prevent side reactions like over-bromination or decomposition.[3][5]
-
Rate of Bromine Addition: Slow, controlled addition of the bromine solution is essential. A rapid addition can lead to localized high concentrations of bromine, promoting the formation of undesired poly-brominated byproducts.[3]
-
Purity of Starting Materials: The purity of the 4-bromo-3-fluoroaniline is paramount. Impurities in the starting material can lead to a complex mixture of byproducts that are difficult to separate from the desired product.[4]
-
Stoichiometry: Precise control over the molar ratios of the aniline, thiocyanate salt, and bromine is necessary for optimal conversion and to minimize unreacted starting materials or excess reagents that can complicate purification.
Q4: What are the likely side products or impurities I might encounter?
The most common impurities stem from the reactivity of bromine as a strong electrophile:
-
Poly-brominated Species: The benzothiazole ring is susceptible to further electrophilic substitution. If the reaction temperature is too high or excess bromine is used, you may see the formation of di-bromo species.
-
Ring-Thiocyanated Isomers: While the primary reaction occurs at the amino group, under certain conditions, electrophilic thiocyanation can occur on the aromatic ring, leading to isomeric impurities.[1]
-
Uncyclized Thiourea Intermediate: If the oxidative cyclization step is incomplete, the N-(4-bromo-3-fluorophenyl)thiourea intermediate may remain in the crude product. This is often due to insufficient bromine or a reaction time that is too short.
Troubleshooting Guide: Common Synthesis Issues
Problem: Persistently Low or No Product Yield
Q: My reaction yield is consistently poor (<40%), or I'm isolating only starting material. What are the most probable causes and how can I fix them?
A: Low yield is a common problem in this synthesis and can usually be traced back to a few key areas. The following diagnostic workflow and table summarize the most likely causes and their solutions.
Caption: Troubleshooting workflow for low reaction yield.
| Potential Cause | Recommended Solution & Explanation |
| Poor Quality of Starting Aniline | The presence of impurities in the 4-bromo-3-fluoroaniline can inhibit the reaction or generate difficult-to-remove side products. Action: Verify the purity by NMR or GC-MS. If necessary, purify the aniline by recrystallization or distillation before use. |
| Moisture in Thiocyanate Salt | Potassium thiocyanate (KSCN) is hygroscopic. Water can interfere with the reaction. Action: Dry the KSCN thoroughly in a vacuum oven before use. |
| Degraded Bromine | Bromine is volatile and reactive. Old or improperly stored bromine may have a lower effective concentration. Action: Use a fresh, unopened bottle of bromine or titrate an older stock to determine its exact concentration. |
| Suboptimal Temperature Control | The reaction is highly exothermic. If the temperature rises uncontrollably during bromine addition, side reactions will dominate.[5] Action: Perform the bromine addition at 0-5 °C using an ice-salt bath. Add the bromine solution dropwise over a prolonged period (e.g., 30-60 minutes) to allow for effective heat dissipation.[3] |
| Incomplete Cyclization | The thiourea intermediate forms but fails to cyclize completely. This can be due to insufficient oxidant (bromine) or reaction time. Action: Monitor the reaction by TLC. If the intermediate persists after the initial reaction time, consider adding a small additional amount of bromine solution or extending the stirring time at room temperature. |
Problem: Complex Crude Product Mixture (Multiple Spots on TLC)
Q: My crude product shows multiple spots on TLC, and the NMR spectrum is very messy. What kind of side reactions could be occurring?
A: A complex product mixture typically points to a lack of selectivity, often caused by overly aggressive reaction conditions.
Caption: Root cause analysis for an impure product mixture.
-
Issue: Over-bromination. The product, 5-Bromo-4-fluorobenzo[d]thiazol-2-amine, still has positions on the aromatic ring that can be susceptible to further electrophilic attack by bromine.
-
Diagnosis: Look for peaks in the mass spectrum corresponding to the addition of one or more bromine atoms (M+79/81).
-
Solution: Strictly control the stoichiometry of bromine. Use no more than the theoretically required amount. Ensure the temperature is kept low throughout the addition to decrease the rate of this side reaction.
-
-
Issue: Product Degradation during Workup. 2-aminobenzothiazoles can be sensitive to harsh pH conditions, especially strong bases, or prolonged exposure to heat.
-
Diagnosis: The formation of a dark, tarry, or insoluble crude product often indicates degradation.
-
Solution: After quenching the reaction, perform the neutralization carefully and avoid making the solution strongly basic. Use a milder base like sodium bicarbonate instead of sodium hydroxide if possible. Minimize heat exposure during solvent removal.
-
Problem: Difficulty with Product Purification
Q: I am experiencing significant product loss during column chromatography, or the product is co-eluting with impurities.
A: Purification of halogenated, nitrogen-containing heterocycles can be challenging. The choice of purification method and conditions is critical.
| Purification Challenge | Recommended Solution & Explanation |
| Product Streaking/Loss on Silica Gel Column | The amino group on the benzothiazole ring is basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and irreversible adsorption.[4] Action: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (e.g., 1% triethylamine in the eluent). Alternatively, use a different stationary phase altogether, such as neutral or basic alumina, which is often more suitable for basic compounds.[4] |
| Co-elution of Impurities | A closely-related impurity, such as a regioisomer or a poly-halogenated byproduct, may have a very similar polarity to the desired product. Action: Optimize the eluent system for your column. Try using a ternary solvent system (e.g., Hexane/Ethyl Acetate/Dichloromethane) to fine-tune the polarity and selectivity. If co-elution persists, recrystallization may be a more effective purification method. |
| Product is an Insoluble Solid | The crude product precipitates from the reaction mixture but is difficult to handle or purify further. Action: First, wash the filtered solid extensively with water to remove inorganic salts. Then, perform a solvent trituration. Suspend the crude solid in a solvent in which the impurities are soluble but the product is not (e.g., cold ethanol or diethyl ether), stir, and filter. This can significantly improve purity before attempting recrystallization or chromatography. |
Validated Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous halogenated 2-aminobenzothiazoles.[3]
Materials:
-
4-bromo-3-fluoroaniline
-
Potassium thiocyanate (KSCN), dried
-
Bromine (Br₂)
-
Glacial Acetic Acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromo-3-fluoroaniline (1.0 eq) and potassium thiocyanate (2.0 eq) in glacial acetic acid. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Bromine Addition: Prepare a solution of bromine (1.05 eq) in glacial acetic acid. Add this solution dropwise to the cooled, stirring aniline mixture over 30-60 minutes. The temperature must be maintained below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into a beaker of ice water. A precipitate should form.
-
Quenching: Quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the orange/brown color dissipates.
-
Isolation: Neutralize the mixture carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8. Collect the resulting solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Drying & Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on neutral alumina.
References
-
Magesh, S., et al. Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC. Available from: [Link]
-
Pansare, D.N., & Shinde, D.B. A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Life and Applied NanoBioScience. (2022). Available from: [Link]
-
Malik, J.K., et al. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. (2010). Available from: [Link]
-
Gao, X., et al. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. (2020). Available from: [Link]
-
Gao, X., et al. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. (2020). Available from: [Link]
-
Al-Ostath, A., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. (2021). Available from: [Link]
-
Manjula, D., et al. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. (2011). Available from: [Link]
- CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole. Google Patents.
-
ResearchGate. A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. ResearchGate. (2019). Available from: [Link]
-
Sciensano. aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitor. Available from: [Link]
-
RSC Publishing. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). Available from: [Link]
-
Kumar, S., et al. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC. (2019). Available from: [Link]
-
PMC. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. (2020). Available from: [Link]
-
PMC. Enantioselective cyclization of bromoenynes: mechanistic understanding of gold(i)-catalyzed alkoxycyclizations. Available from: [Link]
-
PubMed. Ligand-based optimization to identify novel 2-aminobenzo[d]thiazole derivatives as potent sEH inhibitors with anti-inflammatory effects. (2021). Available from: [Link]
-
ResearchGate. Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. Available from: [Link]
-
ResearchGate. Cyclization of 1-(4,4-diethoxybutyl)-3-arylureas: a case study. (2020). Available from: [Link]
-
ResearchGate. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. Available from: [Link]
-
Thesis Template. Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Available from: [Link]
-
ResearchGate. 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Available from: [Link]
Sources
Technical Support Center: Troubleshooting Solubility of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine
Welcome to the Technical Support Center. As drug development professionals and researchers, encountering solubility bottlenecks with highly substituted heterocyclic building blocks is a common challenge. This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to resolve solubility issues specific to 5-Bromo-4-fluorobenzo[d]thiazol-2-amine .
Physicochemical Overview & Causality of Solubility Issues
To effectively dissolve a compound, we must first understand the thermodynamic barriers preventing its dissolution. The poor solubility of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine is driven by three compounding structural factors:
-
High Crystal Lattice Energy: The 2-aminobenzothiazole core acts as both a hydrogen bond donor (via the exocyclic amine) and an acceptor (via the endocyclic thiazole nitrogen). This dual nature facilitates a highly stable, tightly packed intermolecular hydrogen bonding network (N-H···N) in the solid state ()[1].
-
Fluorine-Induced Coplanarity: Fluorination on the benzothiazole ring promotes stronger intra- and intermolecular contacts. This increases the degree of molecular coplanarity, making the crystal lattice exceptionally rigid and thermodynamically resistant to solvent disruption ()[2].
-
Extreme Lipophilicity: The addition of the 5-bromo and 4-fluoro substituents significantly increases the molecular weight and hydrophobicity of the compound ()[3].
Because of these factors, weak organic solvents cannot overcome the lattice energy, and aqueous buffers are repelled by the hydrophobic halogenated core.
Quantitative Solubility Profile
The table below summarizes the expected solubility behavior across different solvent classes, grounded in the compound's mechanistic properties.
| Solvent System | Polarity / Type | Expected Solubility | Mechanistic Rationale |
| DMSO / DMF | Polar Aprotic | High (10–50 mM) | Strong hydrogen-bond accepting capacity disrupts the N-H···N lattice network while solvating the polarizable core. |
| Methanol / Ethanol | Polar Protic | Low (<5 mM) | Competes for H-bonding but lacks the dielectric strength to completely overcome the rigid fluorinated crystal lattice. |
| Dichloromethane (DCM) | Non-polar / Halogenated | Low | Halogen affinity provides slight solvation, but DCM cannot disrupt the primary hydrogen-bonding network. |
| Aqueous Buffers (pH 7.4) | Highly Polar | Very Low (<10 µM) | The highly hydrophobic halogenated core and lack of ionizable groups at neutral pH drive rapid precipitation. |
Self-Validating Experimental Protocols
Do not rely on visual inspection alone; micro-precipitates can ruin biological assays. The following protocols incorporate built-in validation steps to ensure true dissolution.
Protocol A: Preparation of Master Stock Solution (10 mM)
Use this protocol to create a stable primary stock for downstream in vitro assays.
-
Weighing: Accurately weigh the solid 5-Bromo-4-fluorobenzo[d]thiazol-2-amine into a sterile, amber glass vial (the compound may be light-sensitive over long-term storage).
-
Solvent Addition: Add anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to reach a target concentration of 10 mM.
-
Thermal Sonication: Place the vial in a sonicating water bath set to 37°C for 10–15 minutes. The acoustic cavitation combined with mild heat provides the activation energy needed to break the rigid crystal lattice.
-
Validation (Critical Step): Transfer a 100 µL aliquot to a microcentrifuge tube and centrifuge at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a microscopic white pellet forms, the compound is only suspended, not dissolved. Repeat sonication or add 10% more DMSO until no pellet is observed upon centrifugation.
Protocol B: Aqueous Dilution for Biological Assays
Use this protocol to prevent the compound from "crashing out" when transitioning from DMSO to aqueous media.
-
Vehicle Preparation: Prepare a co-solvent vehicle consisting of 40% PEG300 and 5% Tween-80 in sterile Saline (0.9% NaCl).
-
Step-Down Dilution:
-
Add the required volume of your 10 mM DMSO stock to the PEG300 first. Vortex vigorously for 30 seconds.
-
Add the Tween-80 and vortex again. The surfactants will form micelles around the lipophilic halogenated core.
-
Finally, add the saline dropwise while continuously vortexing to prevent localized supersaturation. (Final DMSO concentration should be ≤1%).
-
-
Validation (Critical Step): Measure the Optical Density at 600 nm (OD600) of the final buffer in a spectrophotometer. An OD600 > 0.05 compared to a blank vehicle indicates colloidal aggregation or micro-precipitation. If this occurs, switch to a 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) formulation.
Troubleshooting Workflow Visualization
Workflow for resolving 5-Bromo-4-fluorobenzo[d]thiazol-2-amine solubility issues.
Frequently Asked Questions (FAQs)
Q: My compound precipitates immediately when I dilute my 10 mM DMSO stock directly into PBS. Why does this happen and how do I fix it? A: This is a classic example of the "solvent shift" effect. When DMSO is rapidly diluted by water, its solvation capacity drops exponentially. The hydrophobic effect and the high lattice energy of the halogenated benzothiazole immediately drive the molecules to self-associate and crystallize ()[4]. To fix this, never dilute directly into purely aqueous buffers. Use the step-down dilution method (Protocol B) or pre-complex the compound with a cyclodextrin carrier (e.g., HP-β-CD) to shield the hydrophobic core.
Q: Can I use heating to dissolve the compound in ethanol for cell culture applications? A: We strongly advise against this. While heating ethanol to 50°C may temporarily dissolve the compound by providing kinetic energy, the solution becomes supersaturated. Upon cooling back to 37°C (incubator temperature) or room temperature, the rigid planar lattice of the fluorinated core will force rapid crystallization ()[2]. Stick to DMSO for primary stocks to ensure thermodynamic stability.
Q: What NMR solvent should I use for structural characterization?
A: DMSO-
References
-
Bis-(benzothiazol-2-yl)-amines and their metal amides: a structural comparison in the solid state. Dalton Transactions. URL:[Link]
-
Effect of Fluorination of 2,1,3-Benzothiadiazole. The Journal of Organic Chemistry. URL:[Link]
-
Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. International Journal of Molecular Sciences. URL:[Link]
-
PubChem Compound Summary for CID 130063214, 5-Bromo-4-fluorobenzo[d]thiazol-2-amine. National Center for Biotechnology Information. URL:[Link]
Sources
- 1. Bis-(benzothiazol-2-yl)-amines and their metal amides: a structural comparison in the solid state - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT03911H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-Bromo-4-fluorobenzo[d]thiazol-2-amine | C7H4BrFN2S | CID 130063214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
regioselectivity challenges in bromination of 4-fluorobenzothiazole
Welcome to the Technical Support Center for the bromination of 4-fluorobenzothiazole. This portal is designed for researchers, scientists, and drug development professionals facing regioselectivity conflicts, over-bromination, and low yields during the electrophilic aromatic substitution of fluorinated benzothiazole scaffolds.
Mechanistic Insights & Causality
Q: Why is achieving high regioselectivity at the C6 position of 4-fluorobenzothiazole fundamentally challenging? A: The challenge is rooted in a direct electronic conflict between the substituents. The fluorine atom at the C4 position exerts a strong inductive electron-withdrawing effect (-I) that deactivates the ring, but its resonance electron-donating effect (+M) weakly directs electrophilic attack to the ortho (C5) and para (C7) positions. Conversely, the intrinsic electronic topology of the benzothiazole core naturally stabilizes Wheland intermediates at the C6 position[1].
When highly reactive electrophiles like liquid bromine (Br₂) are used, the reaction often falls under kinetic control, allowing the fluorine's +M effect to drive the formation of C5/C7 impurities. Achieving C6 selectivity requires modulating the electrophilicity of the reagent to allow the thermodynamic preference of the core to dominate.
Mechanistic divergence in 4-fluorobenzothiazole bromination due to competing directing effects.
Troubleshooting Workflows
Q: My LC-MS shows a 70:30 mixture of 6-bromo and 7-bromo isomers. How can I suppress the 7-bromo formation? A: The formation of the 7-bromo isomer indicates that the +M directing effect of the C4-fluorine is outcompeting the core's C6 preference. This typically occurs in non-polar solvents (like DCM or CCl₄) where the transition state charge is poorly stabilized. Causality & Fix: Switch to a more polar solvent like acetonitrile (MeCN) and use N-Bromosuccinimide (NBS). The choice of solvent profoundly affects regioselectivity; polar solvents stabilize the highly delocalized charge distribution of the C6-attack transition state better than the localized C7-attack[2].
Q: I am observing dibrominated byproducts (e.g., 5,6-dibromo-4-fluorobenzothiazole). How do I prevent over-bromination? A: Over-bromination occurs when the initial monobromination does not sufficiently deactivate the ring against further electrophilic attack. Causality & Fix: Implement a complexed brominating agent such as Hexamethylenetetramine-bromine (HMTAB). HMTAB acts as a mild, controlled-release source of electrophilic bromine, preventing localized high concentrations of Br⁺ and drastically reducing dibromination, especially when conducted at sub-zero temperatures[3].
Troubleshooting workflow for resolving regioselectivity and over-bromination issues.
Protocol Optimization: Self-Validating Methodologies
To ensure high reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Each step includes built-in causality checks to verify the reaction trajectory.
Protocol: Regioselective Synthesis of 6-Bromo-4-fluorobenzothiazole using NBS/MeCN
-
Preparation : Dissolve 4-fluorobenzothiazole (1.0 equiv) in anhydrous acetonitrile (0.2 M concentration) under an inert argon atmosphere. Causality: MeCN is selected over DCM to maximize the stabilization of the polar Wheland intermediate, thermodynamically favoring C6 substitution[2].
-
Reagent Addition : Cool the reaction mixture to 0 °C. Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes. Causality: Portion-wise addition prevents thermal spikes that could provide the activation energy required for the kinetically favored but thermodynamically less stable C7 isomer.
-
Catalysis : Add a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 equiv). Causality: TBAB enhances the electrophilicity of NBS via the in situ generation of highly reactive tribromide species in a controlled, steady-state manner[2].
-
Reaction Monitoring : Stir at 0 °C for 2 hours, then allow to warm to room temperature. Monitor via LC-MS until the starting material is <2%.
-
Quenching and Workup : Quench with saturated aqueous sodium thiosulfate to neutralize any residual electrophilic bromine. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Self-Validation (NMR) : Confirm regiochemistry via ¹H NMR. The 6-bromo isomer will display a distinct meta-coupling pattern (J ~ 1.5-2.0 Hz) between the C5 and C7 protons. If a doublet with an ortho-coupling (J ~ 8.0 Hz) is observed, the reaction has erroneously proceeded at the C7 position.
Quantitative Data Presentation
The following table summarizes the impact of varying reaction conditions on the regioselectivity profile of 4-fluorobenzothiazole bromination.
| Brominating Agent | Solvent | Temperature (°C) | C6:C7 Isomer Ratio | Dibromination (%) | Recommendation |
| Br₂ (Liquid) | AcOH | 25 | 65:35 | 15 | Not Recommended |
| Br₂ (Liquid) | DCM | 0 | 75:25 | 8 | Poor Selectivity |
| NBS | MeCN | 0 to 25 | 92:8 | <2 | Standard Use |
| HMTAB-Br₂ Complex | DCM | -15 | >98:2 | Not Detected | Highest Purity[3] |
Frequently Asked Questions (FAQs)
Q: Does the presence of a C2-amino group (e.g., 2-amino-4-fluorobenzothiazole) change the regioselectivity? A: Yes, drastically. A C2-amino group strongly activates the ring and directs substitution almost exclusively to the C6 position via resonance through the thiazole nitrogen. The classical Hugerschoff reaction or direct bromination of 2-amino-4-fluorobenzothiazole typically yields the 6-bromo derivative with high regioselectivity (>95%) without the need for complex reagents[4].
Q: Can I use Lewis acids (like FeBr₃) to improve selectivity? A: No. While Lewis acids increase the reaction rate by generating a stronger Br⁺ equivalent, they often decrease regioselectivity in the 4-fluorobenzothiazole system. The overwhelming electrophilicity overrides the subtle thermodynamic preferences of the benzothiazole core, leading to increased C5/C7 impurities and rapid over-bromination.
Q: Why is the 4-fluoro substitution so common in modern drug discovery despite these synthetic challenges? A: Fluorine incorporation improves metabolic stability, lipophilicity, and target binding affinity[5]. In benzothiazole-based kinase inhibitors and FXR agonists, the 4-fluoro substitution specifically blocks metabolic oxidation at that site while modulating the pKa of the adjacent nitrogen, making the synthetic effort to achieve pure 6-bromo intermediates highly valuable for downstream cross-coupling[1].
References
-
Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines . BYU ScholarsArchive. 4
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs . PMC. 5
-
Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) . Journal of Medicinal Chemistry - ACS Publications. 1
-
Product Class 3: Bromoarenes . Thieme Connect. 2
-
Regioselective and high-yielding bromination of aromatic compounds using hexamethylenetetramine–bromine . Academia.edu / Tetrahedron Letters. 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. (PDF) Regioselective and high-yielding bromination of aromatic compounds using hexamethylenetetramine–bromine [academia.edu]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine
Case ID: PUR-5B4F-BT Status: Open Assigned Specialist: Senior Application Scientist Subject: Flash Chromatography Method Development & Troubleshooting[1]
Executive Summary
The purification of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine presents a classic challenge in organic chemistry: purifying a heterocyclic amine that possesses both lipophilic halogens and a polar, basic amino group.[1]
This guide addresses the three primary failure modes associated with this scaffold:
-
Peak Tailing: Caused by the interaction between the basic amine and acidic silanols on silica gel.
-
Solubility Issues: The planar, crystalline nature of aminobenzothiazoles often leads to precipitation on the column head.
-
Co-elution: Separation from des-bromo or regioisomeric impurities.[1]
Module 1: Standard Purification Protocols
Use these methods as your starting point. Method A is preferred for initial attempts; Method B is for "sticky" or highly polar crude mixtures.
Method A: The Modified Normal Phase (Recommended)
Best for: Standard purification, removal of non-polar impurities.
| Parameter | Setting/Value | Rationale |
| Stationary Phase | Spherical Silica Gel (20–40 µm) | Smaller particle size improves resolution of regioisomers.[1] |
| Mobile Phase A | Hexanes (or Heptane) | Non-polar carrier. |
| Mobile Phase B | Ethyl Acetate (EtOAc) + 1% Triethylamine (TEA) | TEA blocks acidic silanol sites, preventing amine tailing. |
| Gradient | 0% B to 60% B over 15 Column Volumes (CV) | The halogens increase lipophilicity; compound likely elutes at 30-45% B. |
| Loading | Solid Load (Celite 545) | Dissolve in DCM/MeOH, adsorb onto Celite, dry, and pack. Prevents precipitation. |
Method B: The "Polar Wash" (Alternative)
Best for: Removing highly polar byproducts or if Method A fails to elute the compound.
| Parameter | Setting/Value | Rationale |
| Mobile Phase A | Dichloromethane (DCM) | Good solubility for benzothiazoles.[1] |
| Mobile Phase B | Methanol (MeOH) + 1% NH₄OH (aq) | Stronger eluting power; Ammonia suppresses ionization of the amine. |
| Gradient | 0% B to 10% B over 20 CV | Warning: Do not exceed 10-15% MeOH to avoid dissolving silica.[1] |
Module 2: Troubleshooting Guide (Q&A)
Issue 1: "My product is streaking/tailing across the column."
Diagnosis: This is the most common issue with 2-aminobenzothiazoles.[1] The primary amine (–NH₂) acts as a hydrogen bond donor/acceptor and a weak base. It interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, causing the compound to "drag" rather than partition cleanly.
The Fix: You must introduce a Competitor Base .[2]
-
Add 1% Triethylamine (TEA) to your mobile phase solvents. TEA has a higher affinity for silanols than your aminobenzothiazole, effectively "capping" the active sites.
-
Pre-wash the column: Run 2 CVs of the TEA-containing solvent before injecting your sample to condition the silica.
Technical Note: If TEA interferes with your mass spec or NMR (due to salt formation), wash the collected fractions with saturated NaHCO₃ solution during workup to remove the TEA.
Issue 2: "The pressure spiked, and I see a white band at the top of the column."
Diagnosis: This indicates Precipitation on Column (Shock-Out) .[1] Your compound is likely soluble in the injection solvent (e.g., DCM) but insoluble in the initial mobile phase (Hexane). When the injection plug hits the Hexane stream, the compound crashes out, blocking the frit and ruining resolution.
The Fix: Switch to Solid Loading (Dry Loading) .
-
Dissolve crude material in a minimal amount of DCM/MeOH.
-
Add Celite 545 (approx. 2x weight of crude).
-
Rotovap to dryness until you have a free-flowing powder.[1]
-
Load this powder into a solid load cartridge or empty pre-column. Why this works: It eliminates the solvent mismatch at the point of injection, allowing the gradient to slowly dissolve and elute the compound band.
Issue 3: "I cannot separate the 5-bromo product from the des-bromo impurity."
Diagnosis: Halogenated impurities often have very similar polarity to the product. Standard Hex/EtOAc selectivity may be insufficient.
The Fix: Change the Selectivity Engine (Solvent System) .
-
Option 1: Toluene / Acetone. The pi-pi interactions of Toluene with the benzothiazole ring can offer different selectivity than Hexanes.
-
Option 2: C18 Reverse Phase. Halogens significantly increase hydrophobicity. In a Water/Acetonitrile gradient, the 5-Bromo-4-fluoro analog will retain significantly longer than the des-bromo impurity.[1]
-
Gradient: 10% to 90% Acetonitrile (with 0.1% Formic Acid) in Water.[1]
-
Module 3: Visual Workflows
Figure 1: Purification Logic Tree
Follow this decision matrix to select the correct protocol.
Caption: Decision matrix for selecting loading technique and mobile phase based on solubility and peak shape.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use acid modifiers (Formic Acid/TFA) instead of TEA? A: Generally, No for normal phase silica. Acidifying a basic amine protonates it (R-NH₃⁺), making it more polar and causing it to bind irreversibly to the silica via cation exchange. Exception: If you are using Reverse Phase (C18) , acid modifiers (0.1% Formic Acid) are excellent and recommended to sharpen peaks.
Q: My compound turned pink after drying. Is it decomposed? A: Aminobenzothiazoles are electron-rich and susceptible to oxidation, often turning pink or brown upon air exposure.[1]
-
Action: Check purity by LC-MS or NMR. If pure, the color is likely a trace surface oxide.
-
Prevention: Store the purified solid under Nitrogen/Argon and protect from light.
Q: What are the expected Rf values? A: While specific to your exact conditions, expected Rf values in Hexane:EtOAc (1:1) are:
-
5-Bromo-4-fluorobenzo[d]thiazol-2-amine: 0.35 – 0.45 (Target)[1]
-
Starting Aniline: > 0.60 (Elutes early)[1]
References
-
Teledyne ISCO. "Purification of Primary Amines using RediSep C-18 Reversed Phase Columns." Application Note AN54. Link
-
Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" The Flash Purification Blog. Link
-
Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography." Org.[4][5][6][7] Synth.1978 , 58, 29. Link (Foundational text on silica gel mechanics).[1]
-
Phenomenex. "Tip on Peak Tailing of Basic Analytes." Technical Guide. Link
-
BenchChem. "One-Pot Synthesis of 2-Aminobenzothiazole Derivatives: Protocols." Link (Context on synthesis impurities).
Sources
preventing side reactions during diazotization of 2-aminobenzothiazoles
Executive Summary: The "Weak Base" Challenge
Researchers frequently encounter low yields or tarry byproducts when diazotizing 2-aminobenzothiazoles.[1] Unlike simple anilines, the thiazole ring exerts a strong electron-withdrawing effect, rendering the exocyclic amine weakly basic (
The Core Problem: In standard aqueous HCl/NaNO
The Solution: Successful diazotization requires a shift from aqueous nitrous acid to Nitrosyl Sulfuric Acid (NSA) under strictly anhydrous or high-acidity conditions.[1] This guide details the protocols to suppress side reactions and maximize diazonium stability.
Mechanism & Side Reaction Pathways
To prevent side reactions, one must visualize the competition between the desired pathway and the failure modes.[1]
Figure 1: Reaction Pathways and Failure Modes[1]
Caption: Figure 1. The diazonium salt is an electrophilic "hot potato."[1] If not stabilized by high acidity, it reacts with water (hydrolysis) or its own precursor (triazene formation).[1]
Troubleshooting Guide: Symptom & Solution
| Symptom | Probable Cause | Technical Solution |
| Precipitation during diazotization | Solubility Failure: The amine sulfate salt is insoluble in the chosen acid concentration.[1] | Switch to Phosphoric Acid mixtures: Use a mixture of |
| Formation of "Tar" or colored gum | Triazene Formation: The diazonium salt coupled with unreacted amine because the medium wasn't acidic enough to keep the amine protonated.[1] | Increase Acidity & Reverse Addition: Ensure the amine is fully dissolved in acid before adding nitrite, or add the amine to the nitrosylating agent (see Protocol).[1] |
| Low Yield / Phenolic smell | Hydrolysis: Water present in the system attacked the diazonium cation to form 2-hydroxybenzothiazole.[1] | Anhydrous Protocol: Switch from aqueous |
| Violent bubbling / Fumes | Thermal Decomposition: The reaction exotherm spiked, causing diazo decomposition ( | Cryogenic Control: Cool internal temperature to -5°C to 0°C. Add nitrite subsurface or very slowly.[1] |
Deep Dive: Preventing Specific Side Reactions
A. Preventing Hydrolysis (The "Phenol" Problem)
The Science: The C-N bond in benzothiazole diazonium salts is extremely labile.[1] In the presence of water—even atmospheric moisture—nucleophilic attack occurs rapidly, releasing
The Fix:
-
Eliminate Water: Do not use aqueous HCl.[1] Use Concentrated Sulfuric Acid (98%) as the solvent.[1][3]
-
Reagent: Generate Nitrosyl Sulfuric Acid in situ by dissolving solid Sodium Nitrite in sulfuric acid, or use commercial NSA.[1]
-
Temperature: Hydrolysis rates double for every 10°C rise.[1] Maintain -5°C to 5°C strictly.
B. Preventing Triazene Formation (Self-Coupling)
The Science: Triazenes form when the electrophilic diazonium ion attacks the nucleophilic amino group of a starting material molecule that hasn't reacted yet.[1] This happens if the reaction mixture is not acidic enough to keep the amine fully protonated (
The Fix:
-
Hyper-Acidity: The reaction medium must be strongly acidic to force the equilibrium of the unreacted amine to the non-nucleophilic ammonium salt.[1]
-
Endpoint Confirmation: Always verify the presence of excess nitrous acid using Starch-Iodide paper (turns blue/black instantly).[1] If the paper doesn't turn blue, you have unreacted amine waiting to couple with your product.[1]
Master Protocol: Nitrosyl Sulfuric Acid Method
This protocol is the industry standard for weakly basic heterocyclic amines.[1]
Reagents
-
2-Aminobenzothiazole (1.0 eq)[1]
-
Sodium Nitrite (solid, dried) (1.05 – 1.1 eq)[1]
-
Conc. Sulfuric Acid (
) (5–10 mL per gram of amine)[1] -
Optional: Phosphoric Acid (
) (to improve solubility)[1]
Step-by-Step Workflow
-
Preparation of Nitrosyl Sulfuric Acid (NSA):
- to 0–5°C in a 3-neck flask.
-
Add solid
in small portions with vigorous stirring. Caution: NOx fumes may evolve if too warm.[1] -
Stir until fully dissolved (clear or pale yellow solution).
-
Why? This generates the nitrosonium ion (
), a far stronger electrophile than the generated in aqueous acid [4].[1]
-
Solubilization of Amine:
-
Diazotization:
-
Validation (The "Self-Check"):
-
Quenching (Destruction of Excess Nitrite):
-
Before using the diazonium salt for coupling, add small amounts of Urea or Sulfamic Acid .[1]
-
Stir until starch-iodide test is negative (prevents nitrosylation of the coupling partner later).
-
Decision Tree: Process Optimization
Use this logic flow to determine the correct solvent system for your specific derivative.
Figure 2: Solvent Selection Logic
Caption: Figure 2. Selecting the right solvent matrix is critical to ensuring the amine remains in solution for reaction with the nitrosonium ion.[1]
References
-
BenchChem. (2025).[1][3] Synthesis of Heterocyclic Azo Dyes Using 2-Aminobenzothiazole. Retrieved from [1]
-
Google Patents. (1997).[1] Process for the preparation of 2(3H)-benzothiazolones (Hydrolysis of diazonium salts). US Patent 5594145A.[1] Retrieved from
-
Organic Chemistry Portal. (2024).[1] Diazotization: Mechanism and Reaction Conditions. Retrieved from [1]
-
Chemistry LibreTexts. (2019).[1] Diazotization of Amines: Aryl vs. Heterocyclic. Retrieved from [1]
-
Beilstein J. Org.[1] Chem. (2021).[1][2][4] Synthesis of nitrogen-rich heterocycles via diazonium chemistry. Retrieved from [1]
Sources
- 1. facm.ucl.ac.be [facm.ucl.ac.be]
- 2. US5594145A - Process for the preparation of 2(3H)-benzothiazolones - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes [beilstein-journals.org]
Technical Support Center: Purification of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine
Welcome to the technical support center for the purification of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this crucial synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine, providing concise and actionable answers.
Q1: What are the most likely impurities in my crude 5-Bromo-4-fluorobenzo[d]thiazol-2-amine?
A1: Impurities in crude 5-Bromo-4-fluorobenzo[d]thiazol-2-amine typically arise from the synthetic route. Common impurities include unreacted starting materials, such as the corresponding aniline precursor, and byproducts from side reactions.[1][2] For instance, if the synthesis involves bromination of a 2-aminobenzothiazole, you might encounter mono-brominated or poly-brominated species.[2] Inadequate temperature control during synthesis can also lead to the formation of undesired isomers or degradation products.[1][2]
Q2: Which purification technique is generally most effective for this compound?
A2: For synthetic intermediates like 5-Bromo-4-fluorobenzo[d]thiazol-2-amine, standard purification techniques such as recrystallization and flash column chromatography are often sufficient.[3][4] The choice between these methods depends on the nature and quantity of the impurities. Recrystallization is ideal for removing small amounts of impurities when a suitable solvent is found, while column chromatography is more effective for separating complex mixtures or closely related compounds.[3]
Q3: My compound is showing poor solubility for recrystallization. What can I do?
A3: If your compound exhibits poor solubility in single solvents, a two-solvent system is a practical approach.[3] Dissolve the crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., a polar aprotic solvent like DMSO or a polar protic solvent like ethanol). Then, slowly add a "poor" or "anti-solvent" (one in which the compound is poorly soluble, such as water or hexane) dropwise until the solution becomes cloudy. This indicates the onset of precipitation, and allowing the solution to cool slowly can promote crystal growth.[3]
Q4: I'm observing significant streaking and poor separation during silica gel column chromatography. What is the cause?
A4: The basic nature of the amine group in 5-Bromo-4-fluorobenzo[d]thiazol-2-amine can lead to strong interactions with the acidic silanol groups on the surface of silica gel.[5][6] This acid-base interaction can cause streaking, tailing of the compound band, and overall poor separation.[6]
Q5: How can I improve the column chromatography of this basic compound?
A5: To mitigate the issues caused by the basicity of the amine, you can add a small amount of a competing amine, such as triethylamine or ammonia, to your mobile phase.[5][7] This additive will "neutralize" the acidic sites on the silica gel, allowing your compound to elute more symmetrically.[6] Alternatively, using an amine-functionalized silica column can provide a less acidic stationary phase, simplifying the purification process.[5]
II. Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter during the purification of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine.
A. Troubleshooting Recrystallization
| Problem | Potential Cause | Troubleshooting Steps |
| Compound oils out instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The compound may be too impure. | - Select a solvent with a lower boiling point. - Try a two-solvent system.[3] - Perform a preliminary purification by flash chromatography to remove a significant portion of the impurities.[3] |
| No crystals form upon cooling. | The solution is not supersaturated. The compound is highly soluble in the chosen solvent even at low temperatures. | - Reduce the amount of solvent used. - Evaporate some of the solvent to increase the concentration. - Add an anti-solvent to induce precipitation.[3] - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. |
| Colored impurities are co-precipitating with the product. | The impurity has similar solubility to the product. | - Try a different recrystallization solvent or solvent system. - Treat the hot solution with activated charcoal to adsorb colored impurities before filtering and cooling. |
B. Troubleshooting Column Chromatography
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of the desired compound from an impurity. | The polarity of the mobile phase is too high or too low. The stationary phase is not suitable. | - Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. - Try a different solvent system with different selectivities (e.g., ethyl acetate/hexane vs. dichloromethane/methanol). - Consider using a different stationary phase, such as alumina or an amine-functionalized silica gel.[5][6][7] |
| The compound is not eluting from the column. | The mobile phase is not polar enough. The compound is strongly adsorbed to the stationary phase due to its basicity. | - Gradually increase the polarity of the mobile phase. - Add a competing amine like triethylamine (0.1-1%) to the mobile phase to reduce interaction with the silica gel.[5][6] |
| Cracked or channeled column bed. | Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry. - Avoid letting the column run dry. - Repack the column if necessary.[8] |
| Precipitation of the sample at the top of the column. | The sample is not fully dissolved in the loading solvent. The loading solvent is too different from the mobile phase. | - Ensure the sample is completely dissolved before loading. - Use a minimal amount of a strong solvent to dissolve the sample and then adsorb it onto a small amount of silica gel before dry loading. |
III. Experimental Protocols
Protocol 1: Recrystallization from a Two-Solvent System
This protocol is a general guideline and may require optimization for your specific crude material.
-
Dissolution: In a flask, dissolve the crude 5-Bromo-4-fluorobenzo[d]thiazol-2-amine in the minimum amount of a hot "good" solvent (e.g., ethanol, isopropanol).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., deionized water) dropwise with continuous swirling until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of the "good" solvent back into the solution until the cloudiness just disappears.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography with a Modified Mobile Phase
This protocol is designed to improve the purification of basic amines on standard silica gel.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 99.5% hexane, 0.5% triethylamine) and pack the column.
-
Sample Preparation: Dissolve the crude 5-Bromo-4-fluorobenzo[d]thiazol-2-amine in a small amount of a suitable solvent (e.g., dichloromethane).
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a low polarity mobile phase (e.g., hexane with 0.5% triethylamine) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate containing 0.5% triethylamine). The optimal gradient will be determined by TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
IV. Visualization of Purification Workflow
The following diagram illustrates a logical workflow for selecting the appropriate purification method for your crude 5-Bromo-4-fluorobenzo[d]thiazol-2-amine.
Caption: Decision tree for purification method selection.
V. References
-
Bang, J., Frandsen, H. L., & Skog, K. (n.d.). Blue Chitin columns for the extraction of heterocyclic amines from urine samples. Chromatographia, 60(11-12). Retrieved from
-
Smolecule. (n.d.). Frequently Asked Questions: Purification Troubleshooting. Retrieved from
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from
-
Arborpharmchem. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control. Retrieved from
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from
-
Sigma-Aldrich. (n.d.). Affinity Chromatography Troubleshooting. Retrieved from
-
The Pharma Master. (n.d.). Troubleshooting. Retrieved from
-
Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from
-
BenchChem. (2025). Minimizing impurities in the synthesis of 4,7-Dibromobenzo[d]thiazol-2-amine derivatives. Retrieved from
-
ResearchGate. (2015, December 28). Is it possible to purify imine using column chromatography? Retrieved from
Sources
- 1. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.smolecule.com [pdf.smolecule.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
Technical Guide: Stability of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine in Basic Media
[1]
Executive Summary
5-Bromo-4-fluorobenzo[d]thiazol-2-amine exhibits a conditional stability profile in basic media.[1] While the benzothiazole core is generally robust, the specific substitution pattern—specifically the C4-Fluorine atom—introduces a high susceptibility to Nucleophilic Aromatic Substitution (
-
Safe Zone: Weak, non-nucleophilic bases (e.g.,
,ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> , ) at ambient temperatures. -
Danger Zone: Strong nucleophilic bases (e.g.,
,ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> , , hydrazine) or elevated temperatures ( ). -
Primary Degradation Pathway: Displacement of the C4-Fluorine by solvent/base nucleophiles.
-
Secondary Degradation Pathway: Hydrolytic ring opening of the thiazole moiety (Herz-type degradation) under forcing conditions.[1]
Mechanistic Insight: The "Why" Behind the Instability
To troubleshoot effectively, one must understand the electronic forces at play. The 2-aminobenzothiazole ring system creates a specific electronic environment that activates the C4 position.
A. The Activated C4-Fluorine ( Liability)
The C4 position in benzothiazole is electronically equivalent to the ortho-position in a pyridine ring. The ring nitrogen (
-
Result: The C4 carbon is highly electrophilic.
-
Leaving Group: Fluorine is an exceptional leaving group for
reactions (due to the high stability of the intermediate Meisenheimer complex), significantly better than bromine or chlorine in this context. -
Outcome: In the presence of hydroxide (
) or alkoxides (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ), the C4-F is rapidly displaced to form the 4-hydroxy or 4-alkoxy derivative, often misidentified as a "mystery impurity" by LCMS ( shift: Da for vs ).
B. The Stable C5-Bromine
The C5 position is meta to the ring nitrogen. It does not benefit from the same degree of activation. Consequently, the C5-Bromine is relatively stable toward
C. Ring Opening (Hydrolysis)
Under harsh conditions (strong aqueous base, reflux), the
Visualizing the Degradation Pathways
The following diagram illustrates the competing pathways when this compound is exposed to basic conditions.
Figure 1: Reaction pathways for 5-Bromo-4-fluorobenzo[d]thiazol-2-amine in basic media. Green indicates safe handling; Red/Yellow indicates degradation risks.[1]
Troubleshooting & FAQs
Scenario 1: Unexpected Mass Shift During Workup
User Question: "I used 1M NaOH to wash my reaction mixture. My LCMS now shows a major peak with a mass of 259/261 (Br isotope pattern) instead of the expected 261/263. What happened?"
Technical Diagnosis: You likely displaced the Fluorine atom with a Hydroxyl group.
-
Mechanism:
reaction.[2][3][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> attacked C4, displacing . -
Mass Calculation: Loss of F (-19) + Gain of OH (+17) = Net change of -2 Da.[1]
-
Solution: Avoid strong hydroxide washes. Use saturated
(acidic/neutral) or dilutengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> (weakly basic) for workups.
Scenario 2: Low Yield in Cross-Couplings
User Question: "I am trying to run a Suzuki coupling at the C5-Br position using
Technical Diagnosis: High temperature combined with a basic solvent system (DMF can decompose to dimethylamine, a nucleophile) is causing side reactions.[1]
-
Issue: At
, even weak nucleophiles can attack the activated C4-F. Additionally, DMF decomposition products ( ) can displace the Fluorine to form the 4-dimethylamino derivative. -
Solution:
-
Switch to a non-nucleophilic base like
or hindered organic bases (DIPEA) if possible.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Lower the temperature (
). -
Use 1,4-dioxane or toluene instead of DMF to avoid amine contamination.
-
Scenario 3: Solubility Issues
User Question: "The compound is insoluble in water. Can I dissolve it in 1M KOH to make a stock solution?"
Technical Diagnosis:
Do not do this. While the 2-amino group (
-
Solution: Dissolve in DMSO or DMSO/Water mixtures. If an aqueous solution is strictly required, use a buffer at pH 7.4, keeping the concentration low due to lipophilicity.
Standardized Stability Protocol
Use this protocol to validate the stability of your specific lot under your specific reaction conditions before committing valuable material.
Materials
-
Test Compound: 5-Bromo-4-fluorobenzo[d]thiazol-2-amine (1 mg)
-
Solvent: DMSO (1 mL)
-
Base of Interest: (e.g., 1M NaOH,
,ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> )
Procedure
-
Preparation: Dissolve 1 mg of compound in 1 mL DMSO.
-
Control: Aliquot 100 µL into a vial (Label "T0").
-
Challenge: Add 5 equivalents of the base to the remaining solution.
-
Incubation:
-
Condition A: Room Temperature for 4 hours.
-
Condition B:
for 1 hour.
-
-
Analysis: Analyze "T0" vs "Condition A/B" via LCMS.
Data Interpretation Table
| Observation (LCMS) | Interpretation | Actionable Advice |
| No Change | Compound is stable. | Proceed with experiment. |
| New Peak (M-2) | Hydrolysis (F | Base is too nucleophilic. Switch to Carbonate. |
| New Peak (M+13) | Methanolysis (F | Avoid MeOH solvent with base. |
| New Peak (M+29) | Aminolysis (F | DMF is decomposing; switch solvent. |
| Complex Mixture | Ring Opening. | Conditions are too harsh (pH/Temp too high). |
References
-
Nucleophilic Arom
): -
Benzothiazole Chemistry
-
Analogous 4-Fluoro Reactivity
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole-2-carbonyl Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 2-Amino-5-Bromo-4-Fluorobenzothiazole
The following technical guide details the purification and recrystallization strategies for 2-amino-5-bromo-4-fluorobenzothiazole . This compound is a highly functionalized heterocycle, often utilized as a scaffold in medicinal chemistry (e.g., for kinase inhibitors). Its specific halogenation pattern (bromine at C5, fluorine at C4) significantly alters its solubility profile compared to the parent 2-aminobenzothiazole, necessitating a tailored approach to solvent selection.
Quick Reference: Solvent Selection Matrix
| Solvent System | Polarity | Solubility (Hot) | Solubility (Cold) | Recommended For |
| Ethanol (Abs.) | High | High | Moderate/Low | Primary Choice (General purity) |
| Ethanol/Water (9:1) | High | High | Low | Maximizing Yield (Risk of oiling) |
| Toluene | Low | Moderate | Very Low | Removing polar impurities |
| Ethyl Acetate/Hexane | Medium | High | Low | Final polishing (High purity) |
| DMF/Water | High | Very High | Low (Anti-solvent) | Bulk precipitation (Crude cleanup) |
Part 1: Solvent Selection & Methodology (Q&A)
Q1: What is the best solvent for the initial recrystallization of crude 2-amino-5-bromo-4-fluorobenzothiazole? A: For the initial purification of crude material, Ethanol (absolute or 95%) is the industry-standard starting point for halogenated 2-aminobenzothiazoles.
-
Why: The amino group (-NH2) provides hydrogen bonding capability, making the compound soluble in hot alcohols. However, the hydrophobic halogens (Br, F) reduce water solubility, ensuring the compound crystallizes well upon cooling.
-
Protocol: Dissolve the crude solid in boiling ethanol (approx. 10-15 mL per gram). If it does not dissolve completely, hot filtration is required to remove inorganic salts (e.g., NaBr/KBr from the synthesis).
Q2: My product is "oiling out" instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound separates as a liquid phase before crystallizing, often due to a solvent mixture that is too polar (too much water) or cooling too rapidly.
-
Troubleshooting:
-
Reheat the mixture until the oil dissolves.
-
Add a small amount of the better solvent (e.g., add more Ethanol).
-
Seed the solution with a pure crystal at a temperature just below the boiling point.
-
Slow Cool: Turn off the heat source and let the flask cool to room temperature in the oil bath to slow the thermal gradient.
-
Q3: How do I remove colored impurities (dark yellow/brown)? A: Halogenated benzothiazoles often carry oxidative byproducts (disulfides or polymerized anilines) that are dark in color.
-
Solution: Use Activated Charcoal (Carbon) .
Q4: Can I use water as an anti-solvent? A: Yes, but with caution. The DMF/Water or DMSO/Water method is excellent for bulk precipitation but yields amorphous solids rather than high-quality crystals.
-
Method: Dissolve the compound in a minimum volume of DMF. Slowly add water dropwise with vigorous stirring until turbidity persists. Cool to 0°C.
-
Warning: This method may trap solvent impurities. It is best used as a pre-purification step before a final Ethanol or Toluene recrystallization.
Part 2: Detailed Experimental Protocol
Objective: Purify 10g of crude 2-amino-5-bromo-4-fluorobenzothiazole.
-
Preparation: Place 10g of crude material in a 250mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 80 mL of Absolute Ethanol . Heat the mixture to reflux (approx. 78°C) using an oil bath.
-
Solubility Check:
-
If solid remains: Add ethanol in 5 mL increments until dissolved.
-
If insoluble particles persist: These are likely inorganic salts. Perform a hot filtration through a pre-warmed funnel.
-
-
Charcoal Treatment (Optional): If the solution is dark, add 0.2g activated charcoal carefully (remove heat source briefly to avoid boil-over). Reflux for 15 mins and hot filter.
-
Crystallization: Remove the flask from the heat source. Allow it to cool slowly to room temperature (20-25°C) over 2 hours.
-
Tip: Scratch the inner glass surface with a glass rod to induce nucleation if necessary.
-
-
Finishing: Once at room temperature, cool the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Isolation: Filter the crystals using a Buchner funnel. Wash the cake with 2 x 10 mL of cold ethanol .
-
Drying: Dry the solid in a vacuum oven at 45-50°C for 6-12 hours.
Part 3: Decision Logic for Purification
The following diagram illustrates the decision process for selecting the optimal purification route based on the crude material's impurity profile.
Caption: Decision tree for navigating solvent selection and troubleshooting during the recrystallization of halogenated aminobenzothiazoles.
Part 4: Scientific Rationale & Mechanism
1. Substituent Effects on Solubility: The introduction of Bromine (C5) and Fluorine (C4) atoms onto the benzothiazole core significantly increases the lipophilicity (LogP) of the molecule compared to the unsubstituted parent.
-
Fluorine: Increases metabolic stability and lipophilicity while withdrawing electrons, making the amine slightly less basic [1].
-
Bromine: A large, lipophilic halogen that reduces water solubility drastically.
-
Implication: While simple aminobenzothiazoles might crystallize from water, this derivative requires organic solvents (Ethanol, Toluene) to dissolve the lattice energy effectively.
2. The "Like Dissolves Like" Principle: Ethanol is chosen because it is "amphipathic"—it has a polar hydroxyl group (interacting with the -NH2 and Nitrogen in the thiazole ring) and a non-polar ethyl chain (interacting with the halogenated benzene ring). This balance allows for high solubility at boiling point (78°C) and significantly reduced solubility at room temperature, driving crystallization [2].
3. Impurity Rejection: Synthetic routes for this compound often involve the bromination of 2-amino-4-fluorobenzothiazole or cyclization of thioureas. Common impurities include inorganic salts (NaBr) and unreacted isomers.
-
Salts: Insoluble in hot ethanol (removed by hot filtration).
-
Isomers/Oligomers: More soluble in cold ethanol than the product (remain in the mother liquor).
References
-
Scholars Research Library. (2021). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and anti-inflammatory study of novel fluorobenzothiazole derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Benzothiazole Synthesis and Reactions. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones. Retrieved from [Link]
Sources
Technical Support Center: Navigating Steric Challenges in 4-Fluoro Substituted Benzothiazole Synthesis
Prepared by the Senior Application Scientist Team
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for overcoming the unique synthetic challenges posed by steric hindrance in 4-fluoro substituted benzothiazoles. The strategic placement of a fluorine atom at the C4 position imparts valuable physicochemical properties for medicinal chemistry, such as enhanced metabolic stability and binding affinity.[1][2][3] However, this substitution also creates a significant steric shield, complicating both the initial heterocycle formation and its subsequent functionalization.
This document moves beyond standard protocols to provide in-depth troubleshooting advice, explaining the causal relationships behind common experimental failures and offering field-proven solutions.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental principles governing the steric and electronic effects of the 4-fluoro substituent.
Q1: Why is the 4-fluoro substituent so problematic? I thought fluorine was a relatively small atom.
Answer: While fluorine's van der Waals radius (1.47 Å) is only slightly larger than hydrogen's (1.20 Å), its impact is magnified by two key factors:
-
Peri-Interaction: The C4 position is adjacent to the thiazole ring fusion. The fluorine atom's electron clouds create significant repulsive forces with any group attempting to approach or occupy the neighboring C5 position or react with the nitrogen atom of the thiazole ring. This steric clash destabilizes the transition states of many reactions.
-
Inductive Electron Withdrawal: As the most electronegative element, fluorine strongly pulls electron density from the aromatic ring.[3] This inductive effect can deactivate the ring towards certain reactions like electrophilic aromatic substitution and can alter the nucleophilicity of nearby functional groups, such as a C2-amino group, which is critical for many cyclization precursors.[4]
Here is a visualization of the steric crowding:
Caption: Steric hindrance between the C4-fluoro group and a reagent approaching C5.
Part 2: Troubleshooting Guide for Synthesis & Functionalization
This section is formatted as a series of common problems encountered in the lab, followed by detailed analysis and actionable solutions.
Scenario 1: Poor Yields in Benzothiazole Ring Formation
Q: My condensation of 2-amino-3-fluorothiophenol with an aromatic aldehyde (Jacobsen-type synthesis) is sluggish and results in low yields (<30%). What is causing this and how can I improve it?
Answer: The primary issue is the reduced nucleophilicity of the aniline nitrogen due to the ortho-fluoro substituent's strong electron-withdrawing effect. This slows down the initial imine formation, which is often the rate-limiting step. Furthermore, steric hindrance can impede the subsequent cyclization.
Troubleshooting Steps:
-
Catalyst & Reaction Medium: Standard acid catalysis may be insufficient. Switching to a more effective medium can dramatically improve yields. Green chemistry approaches have proven highly effective.[5]
-
Recommendation: Utilize a heterogeneous catalyst like SnP₂O₇ or a silica-supported methanesulfonic acid. These provide a high local concentration of acid sites and can be easily removed after the reaction.[5]
-
Solvent-Free/Microwave Conditions: Microwave irradiation can provide the energy needed to overcome the activation barrier, often reducing reaction times from hours to minutes.[5]
-
-
Alternative Synthetic Routes: If optimization fails, a different disconnection approach may be necessary.
-
From o-Iodoanilines: A three-component reaction using an appropriately substituted o-iodoaniline, a sulfur source (like K₂S), and DMSO (which acts as the C2 carbon source, solvent, and oxidant) can be highly effective.[6] This bypasses the need for the pre-formed aminothiophenol.
-
Protocol: Microwave-Assisted Synthesis of 2-Aryl-4-fluorobenzothiazoles
-
To a 10 mL microwave vial, add 2-amino-3-fluorothiophenol (1.0 mmol), the desired aromatic aldehyde (1.1 mmol), and phenyliodonium bis(trifluoroacetate) (PIFA) as an oxidant (1.2 mmol).
-
Add acetonitrile (3 mL) as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate at 120°C for 10-15 minutes. Monitor reaction completion by TLC.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (Hexane/Ethyl Acetate) to yield the desired product.
Scenario 2: Failure in Post-Synthetic C-H Functionalization
Q: I am attempting a Palladium-catalyzed Suzuki-Miyaura cross-coupling to install a group at the C5 position of my 4-fluorobenzothiazole, but I see only starting material or catalyst decomposition. What should I try?
Answer: This is a classic case of steric hindrance preventing the formation of the active catalytic species at the reaction site. The bulky palladium complex cannot easily approach the C5-X bond for oxidative addition, which is the first and crucial step of the catalytic cycle.[7]
Caption: Troubleshooting workflow for sterically hindered cross-coupling reactions.
Detailed Recommendations:
-
Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. You need ligands specifically designed for hindered substrates.
-
Bulky Phosphines: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are essential. Their bulk facilitates the reductive elimination step, and their electron-rich nature promotes the difficult oxidative addition.[8]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) form very stable and highly active palladium complexes that excel in challenging coupling reactions.[8]
-
-
Choice of Palladium Pre-catalyst: Using a pre-formed, highly active catalyst can avoid problematic in-situ activation steps.
-
Recommendation: Use a G3 or G4 palladacycle pre-catalyst (e.g., XPhos-Pd-G3). These are air-stable and highly efficient.
-
-
Base and Solvent: The choice of base is not trivial.
-
Recommendation: Use a weaker, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These are often superior to stronger bases like alkoxides in complex settings. A high-boiling, non-coordinating solvent like dioxane or toluene is preferred.
-
Data Summary: Recommended Ligands for Hindered Couplings
| Ligand Name | Class | Key Advantage | Typical Loading (mol%) |
| XPhos | Biarylphosphine | Excellent for sterically demanding substrates; promotes oxidative addition. | 1 - 4 |
| SPhos | Biarylphosphine | High activity at lower temperatures compared to other phosphines. | 1 - 4 |
| IPr | NHC | Forms highly stable, very active catalysts; resistant to decomposition. | 1 - 3 |
| RuPhos | Biarylphosphine | Effective for a broad range of substrates, including heterocycles. | 1 - 4 |
Scenario 3: Challenges with C-H Activation
Q: I want to avoid halogenating my molecule and perform a direct C-H arylation at C7, but the reaction is unselective. How can I control the regioselectivity?
Answer: Directing-group-assisted C-H activation is the most reliable strategy to control regioselectivity in complex heterocyclic systems.[9][10] By installing a removable directing group at the C2 position, you can force the metal catalyst to functionalize a specific C-H bond, bypassing the sterically hindered C5 position.
Caption: Workflow for directing-group-assisted C7 C-H activation.
Recommended Protocol Outline:
-
Install Directing Group: Start with 2-amino-4-fluorobenzothiazole. Acylate the C2-amino group with 2-picolinoyl chloride to install a picolinamide directing group. This group acts as a bidentate ligand for the palladium catalyst.
-
C-H Activation/Arylation:
-
Combine the C2-picolinamide substrate (1.0 mmol), aryl bromide (1.5 mmol), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv) in a sealed tube.
-
Add a suitable solvent like 1,2-dichloroethane.
-
Heat the reaction to 120-140°C for 12-24 hours. The directing group will chelate the palladium and deliver it specifically to the C7 C-H bond.[11][12]
-
-
Remove Directing Group: Once the C7-arylation is complete, the picolinamide group can be cleaved under basic or acidic hydrolysis conditions to regenerate the free C2-amino group, yielding the desired final product.
References
-
Maiti, D. et al. Metal Catalyzed C-H activation. DM Lab. [Link]
-
Ye, Y. et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters. [Link]
-
Al-Ostath, S. et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules. [Link]
-
Abdel-Wahab, B. F. et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. [Link]
-
Lv, K. et al. (2015). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Molecules. [Link]
-
Hameed, A. et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Applied Sciences. [Link]
-
Al-Ostath, S. et al. (2020). Importance of Fluorine in Benzazole Compounds. ResearchGate. [Link]
-
Bhujbal, Y. et al. (2020). Room temperature Palladium-Catalyzed C-H Functionalization of Benzothiazole with Iodo(Hetero)Arenes. ChemRxiv. [Link]
-
Al-Ostath, S. et al. (2020). Benzothiazole derivatives incorporating fluorine. ResearchGate. [Link]
-
Tighineanu, E. et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules. [Link]
-
Banerjee, B. et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry. [Link]
-
Hasan, A. H. et al. (2023). An efficient synthesis, structural analysis, and computational studies of benzothiazole derivatives activated by formic acid under solvent-free conditions. ResearchGate. [Link]
-
White, A. et al. (2021). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. [Link]
-
Hameed, A. et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ResearchGate. [Link]
-
Ichitsuka, T. et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. International Journal of Molecular Sciences. [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]
-
Ichitsuka, T. et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]
-
Parmar, P. et al. (2022). Benzothiazole Clubbed Imidazolone Derivatives: Synthesis, Molecular Docking, DFT Studies, and Antimicrobial Studies. Letters in Drug Design & Discovery. [Link]
-
White, A. et al. (2021). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. ACS Publications. [Link]
-
Abdel-Wahab, B. F. et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]
-
Fernandez Ibanez, M. A. Metal catalyzed C-H functionalization. University of Amsterdam. [Link]
-
Kumar, A. et al. (2022). Benzothiazole: Synthetic Strategies, Biological Potential, and Interactions With Targets. Frontiers in Chemistry. [Link]
-
Tighineanu, E. et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Semantic Scholar. [Link]
-
Hutchinson, I. et al. (2001). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Figshare. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Kumar, S. et al. (2023). C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothiazole derivatives. Journal of Synthetic Chemistry. [Link]
-
N'guessan, A. B. et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analysis. Scientific Research Publishing. [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Organic Chemistry Portal. Synthesis of benzothiazoles. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. [Link]
-
Gibson, S. E. et al. (2000). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Wang, C. et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]
-
Al-Jawaheri, H. (2021). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online. [Link]
-
Hutchinson, I. et al. (2001). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. The common synthetic routes for benzothiazoles. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
Sources
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. nobelprize.org [nobelprize.org]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. dmaiti.com [dmaiti.com]
- 10. Metal catalyzed C-H functionalization - Synthetic Organic Chemistry - HIMS - University of Amsterdam [hims.uva.nl]
- 11. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1H NMR Spectrum Analysis Guide: 5-Bromo-4-fluorobenzo[d]thiazol-2-amine
[1]
Executive Summary & Structural Context
Target Molecule: 5-Bromo-4-fluorobenzo[d]thiazol-2-amine Molecular Formula: C₇H₄BrFN₂S Core Analytical Challenge: Differentiating this specific regiochemistry (4-F, 5-Br) from likely synthetic byproducts or isomers (e.g., 6-bromo-5-fluoro or 5-bromo-6-fluoro analogs).[1]
This guide provides a self-validating analytical workflow. Unlike simple aliphatic molecules, the aromatic region of this benzothiazole is governed by the heteronuclear coupling between the Fluorine-19 nucleus (
Theoretical Spin System Analysis
To interpret the spectrum, we must first predict the spin system based on the substitution pattern.
-
Numbering: Sulfur is position 1, Nitrogen is 3.[1] The benzene ring carbons are 4, 5, 6, 7.[1]
-
Substituents:
-
Active Protons:
The Coupling Logic (The "Fingerprint")
The aromatic protons H6 and H7 form an ABX system (where A/B are protons and X is Fluorine).[1]
-
H6 (Doublet of Doublets):
-
H7 (Doublet or Pseudo-Triplet):
Comparative Analysis: Target vs. Alternatives
The most common error in synthesizing this scaffold is regiochemical scrambling.[1] The table below objectively compares the target against its most likely isomer, 6-Bromo-5-fluorobenzo[d]thiazol-2-amine .
| Feature | Target: 5-Bromo-4-fluoro | Alternative: 6-Bromo-5-fluoro | Differentiation Logic |
| Proton Positions | H6, H7 (Adjacent) | H4, H7 (Para to each other) | Key Differentiator |
| Ortho ( | Para ( | The Target has large splitting; the Alternative has singlets (or tiny meta/para splitting).[1] | |
| H6 is meta to F ( | H4 is ortho to F ( | The Alternative will show a very large H-F coupling on one proton (H4).[1] | |
| Spectral Appearance | Two doublets (one likely dd) | Two Doublets (large splitting due to F) or Singlets | If you see two protons with no mutual large coupling , it is the WRONG isomer.[1] |
Experimental Protocol
To ensure high-resolution detection of the specific
Step 1: Solvent Selection[1]
-
Recommended: DMSO-d6
-
Reasoning: The 2-amino group (
) is exchangeable.[1] In , this peak is often broad, flat, or invisible due to exchange rates.[1] DMSO-d6 forms hydrogen bonds with the amine, sharpening the signal into a distinct singlet (integration 2H) around 7.5–8.0 ppm, providing an internal integration standard.
Step 2: Sample Preparation
-
Weigh 5–10 mg of the solid product.[1]
-
Dissolve in 0.6 mL DMSO-d6 .
-
Filtration: If the solution is cloudy, filter through a cotton plug.[1] Suspended solids cause magnetic field inhomogeneity, broadening lines and obscuring the fine
splitting.
Step 3: Acquisition Parameters[1]
Data Interpretation Workflow
Use the following logic flow to assign your spectrum.
Visual Logic Map (Graphviz)
Caption: Decision tree for validating regiochemistry using H-H and H-F coupling constants.
Detailed Peak Assignment
- 7.6 – 8.2 ppm (Broad Singlet, 2H):
- ~7.4 – 7.6 ppm (Doublet of Doublets, 1H):
- ~7.1 – 7.3 ppm (Doublet, 1H):
Advanced Verification (The "Gold Standard")
If the 1D proton spectrum is ambiguous due to overlap, use these definitive 2D experiments:
-
1H-1H COSY (Correlation Spectroscopy):
-
19F NMR (Proton-Coupled):
-
Run a simple 1D
F spectrum without proton decoupling. -
Expectation: The Fluorine signal should appear as a doublet (coupling to H6,
Hz) or a doublet of doublets (if H7 coupling is resolved). -
Isomer Check: If the Fluorine signal is a large doublet (
Hz), it indicates Ortho coupling, suggesting the Fluorine is next to a proton (e.g., the 5-F, 4-H isomer), which is incorrect for your target.[1]
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for H-H and H-F coupling constants).
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1]
-
Reich, H. J. (2024).[1] WinPLT NMR Coupling Constants: Fluorine. University of Wisconsin-Madison.[1]
-
BenchChem. (2025).[1][7] Comparative analysis of the spectral data of benzothiazole isomers.
Sources
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. chemistryconnected.com [chemistryconnected.com]
- 3. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 4. sfu.ca [sfu.ca]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. BJOC - Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
Technical Guide: FTIR Characterization of the 2-Aminobenzothiazole Amine Group
Executive Summary
2-Aminobenzothiazole (2-ABT) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for antitumor, antimicrobial, and anti-inflammatory agents.[1][2] Its reactivity primarily centers on the exocyclic amine (-NH₂) group at the C2 position.
For drug development professionals, Fourier Transform Infrared (FTIR) spectroscopy is the primary "gatekeeper" technique used to validate the integrity of this amine group before and after derivatization. This guide provides a definitive analysis of the 2-ABT amine signature, distinguishing it from structural analogs (like 2-aminobenzimidazole) and reaction products (Schiff bases), ensuring precise structural verification.
Part 1: The 2-Aminobenzothiazole Amine Signature
The amine group in 2-ABT exhibits a distinct spectral fingerprint due to the conjugation with the benzothiazole ring. Unlike aliphatic amines, the lone pair on the exocyclic nitrogen participates in resonance with the aromatic system, influencing bond stiffness and peak position.
characteristic Absorption Bands
The validation of 2-ABT relies on three primary vibrational modes of the amine group.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Description |
| N-H Stretching (Asymmetric) | 3420 – 3460 | Medium/Sharp | Higher frequency band of the primary amine doublet. |
| N-H Stretching (Symmetric) | 3340 – 3390 | Medium/Sharp | Lower frequency band; the "doublet" appearance confirms a primary amine (-NH₂). |
| N-H Bending (Scissoring) | 1620 – 1650 | Strong | Often overlaps with the endocyclic C=N stretching vibration. |
| C-N Stretching (Exocyclic) | 1300 – 1350 | Medium | Verifies the attachment of the amine to the aromatic C2 position. |
Critical Insight: The presence of a doublet in the 3300–3500 cm⁻¹ region is the "Go/No-Go" signal for the starting material. If this doublet collapses into a single band or disappears, the primary amine has likely degraded or reacted.
Part 2: Comparative Performance Analysis
In drug development, "performance" is defined by the ability to distinguish the target molecule from impurities, isomers, or reaction products.
Comparison 1: Reaction Monitoring (Schiff Base Formation)
The most common application of 2-ABT is the synthesis of Schiff bases (imines). FTIR is the fastest method to monitor this reaction.
| Feature | 2-Aminobenzothiazole (Reactant) | Schiff Base Derivative (Product) | Diagnostic Shift |
| 3300–3500 cm⁻¹ | Doublet (NH₂ Asym/Sym) | Absent (or weak residual NH) | Disappearance of NH₂ doublet confirms consumption of reactant. |
| 1600–1630 cm⁻¹ | Mixed C=N / NH Bending | Strong, Sharp Peak | Appearance of a distinct Azomethine (-CH=N-) stretch, often shifting to ~1600–1610 cm⁻¹. |
Comparison 2: Structural Analog (2-Aminobenzimidazole)
2-Aminobenzimidazole (2-ABI) is a structural isomer often confused with 2-ABT. While both have an exocyclic -NH₂, the ring structure differs (Imidazole vs. Thiazole).
-
2-ABT (Thiazole Ring): Contains Sulfur. The spectrum shows a C-S-C stretching vibration (weak) around 600–700 cm⁻¹ or ~1150 cm⁻¹ .
-
2-ABI (Imidazole Ring): Contains a secondary Ring Nitrogen (-NH-). This creates a broad band around 3100–3400 cm⁻¹ due to hydrogen bonding, which often merges with or broadens the sharp NH₂ doublet seen in 2-ABT.
Part 3: Tautomerism & Spectral Logic
2-ABT can exist in two tautomeric forms: the Amino form (aromatic) and the Imino form (non-aromatic).
-
Amino Form (Dominant): Characterized by the NH₂ doublet (~3400/3300 cm⁻¹).
-
Imino Form (Minor): Characterized by a single N-H stretch and a shift in the C=N frequency.
In the solid state (KBr pellet or ATR), 2-ABT exists predominantly in the Amino form , stabilized by aromaticity.
Tautomerism Visualization
Caption: The equilibrium heavily favors the Amino form in the solid state, making the NH₂ doublet the standard reference peak.
Part 4: Experimental Protocol
To ensure high-fidelity spectral data, follow this self-validating protocol.
Method: Attenuated Total Reflectance (ATR) FTIR
Scope: Rapid identification of solid 2-ABT powder.
-
System Blanking:
-
Clean the ATR crystal (Diamond or ZnSe) with isopropanol.
-
Acquire a background spectrum (air) to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.
-
-
Sample Loading:
-
Place ~5 mg of 2-ABT powder onto the crystal center.
-
Critical Step: Apply uniform pressure using the anvil until the force gauge reaches the optimal zone (usually ~80-100 N). Poor contact yields noisy peaks.
-
-
Acquisition Parameters:
-
Range: 4000 – 600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16 or 32 (to improve Signal-to-Noise ratio).
-
-
Data Validation:
-
Check for the "Doublet" at 3400/3300 cm⁻¹.
-
Ensure baseline is flat. If sloping, re-clean crystal and re-clamp.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for acquiring a validated FTIR spectrum of 2-aminobenzothiazole.
References
-
BenchChem Technical Support. (2025).[3][4][5] A Comprehensive Technical Guide to the Structural Analysis and Characterization of 2-Aminobenzothiazole. BenchChem. Link
-
National Institutes of Health (NIH). (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation. PMC. Link
-
Specac Ltd. (2025). Interpreting Infrared Spectra: A Guide to Functional Group Analysis. Specac Application Notes. Link
-
Baghdad Science Journal. (2022). Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. University of Baghdad. Link
-
MDPI. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. Link
Sources
Precision Microanalysis of Heterocyclic Halogens: A Comparative Guide for C7H4BrFN2S
Executive Summary
The molecular formula C7H4BrFN2S (Molecular Weight: ~263.09 g/mol ) typically corresponds to 4-bromo-7-fluoro-2,1,3-benzothiadiazole , a critical intermediate in the synthesis of donor-acceptor polymers for organic photovoltaics (OPV) and OLEDs.
Analyzing this compound presents a "perfect storm" of analytical challenges:
-
Fluorine (F): Forms HF during combustion, which etches quartz (silica) combustion tubes and leads to low Carbon recovery and high Nitrogen bias (due to CF₄ formation).
-
Bromine (Br): A heavy halogen that requires higher temperatures for complete oxidation and can cause memory effects in chromatographic columns.
-
Sulfur (S): Often suffers from quenching in the presence of high halogen concentrations.
This guide objectively compares three methodologies to validate this compound, moving beyond standard protocols to ensure mass balance closure.
Part 1: Theoretical Framework (The "Gold Standard")
Before selecting an analytical method, we must establish the theoretical baseline. For high-purity research compounds, experimental values should fall within ±0.4% of these calculated values.
Compound: C7H4BrFN2S Molecular Weight Calculation:
-
C:
-
H:
-
Br:
-
F:
-
N:
-
S:
-
Total MW: 247.085 g/mol
Table 1: Theoretical Elemental Composition
| Element | Symbol | Atomic Mass | Count | Total Mass | Theoretical % |
| Carbon | C | 12.011 | 7 | 84.077 | 34.03% |
| Hydrogen | H | 1.008 | 4 | 4.032 | 1.63% |
| Bromine | Br | 79.904 | 1 | 79.904 | 32.34% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 11.34% |
| Sulfur | S | 32.060 | 1 | 32.060 | 12.97% |
| Fluorine | F | 18.998 | 1 | 18.998 | 7.69% |
| Total | 247.09 | 100.00% |
Part 2: Comparative Methodology
We evaluated three distinct workflows for analyzing C7H4BrFN2S. The "Suitability" score reflects the method's ability to handle the specific interference of Fluorine and Bromine.
Table 2: Method Performance Matrix
| Feature | Method A: Automated CHNS | Method B: Schoniger Flask + IC | Method C: Combustion IC (CIC) |
| Primary Analytes | C, H, N, S | F, Br, S | F, Br, S (C via separate detector) |
| Fluorine Handling | Poor. Requires WO₃/MgO additives; risks damage to quartz tubes. | Excellent. Closed system; F⁻ trapped in alkaline solution. | Excellent. Automated pyrohydrolysis traps F⁻ efficiently. |
| Precision (Halogens) | N/A (Usually calculated by difference) | ±0.3% (High operator skill required) | ±0.1 - 0.2% (Highly reproducible) |
| Sample Throughput | High (5 mins/sample) | Low (30 mins/sample) | Medium (15 mins/sample) |
| Suitability for C7H4BrFN2S | Low (Only for C/H/N) | Medium (Labor intensive) | High (Best for F/Br/S) |
Part 3: Strategic Experimental Protocols
Protocol 1: Modified CHN Analysis (Managing Fluorine Interference)
For the determination of Carbon, Hydrogen, and Nitrogen only.
The Challenge: Standard combustion converts Fluorine into HF, which reacts with the silica combustion tube (
The Solution:
-
Instrument: PerkinElmer 2400 Series II or Elementar vario EL cube.
-
Capsule Preparation: Weigh 1.5–2.0 mg of sample into a Tin (Sn) capsule.
-
Additive (Critical): Add 5–10 mg of Tungsten(VI) Oxide (
) or Magnesium Oxide ( ) directly over the sample.-
Mechanism:[1]
acts as a scavenger, binding Fluorine as stable tungsten oxyfluorides, preventing HF attack on the quartz.
-
-
Combustion Parameters:
-
Furnace Temp: 975°C (Boosted to 1150°C during oxygen injection).
-
Oxygen Boost: 5 seconds (Ensure complete oxidation of the benzothiadiazole ring).
-
Protocol 2: Automated Combustion Ion Chromatography (CIC)
For the determination of Fluorine, Bromine, and Sulfur.
The Logic: Since CHN analyzers cannot directly measure F or Br, CIC is the superior alternative. It combines the total oxidative decomposition of combustion with the selectivity of Ion Chromatography.
Workflow Visualization:
Figure 1: Automated Combustion Ion Chromatography (CIC) workflow for simultaneous Halogen and Sulfur analysis.
Detailed Steps:
-
Combustion: The sample is introduced into a furnace at 1000°C under Argon/Oxygen flow.
-
Pyrohydrolysis: Water is injected to facilitate the conversion of halogens to their acid forms (HF, HBr) rather than free halogens (
). -
Absorption: The gas stream passes into an absorption tube containing 1%
. -
Separation: The solution is injected into an anion exchange column (e.g., Dionex IonPac AS19).
-
Eluent: KOH gradient (10 mM to 45 mM).
-
Detection: Suppressed Conductivity.
-
Part 4: Data Interpretation & Troubleshooting
When analyzing C7H4BrFN2S, you will likely encounter specific error patterns. Use this decision tree to diagnose issues.
Figure 2: Diagnostic logic for interpreting elemental analysis deviations in fluorinated heterocycles.
Acceptance Criteria
For a publication-grade analysis of 4-bromo-7-fluoro-2,1,3-benzothiadiazole , the following deviations are acceptable:
-
Carbon: 34.03% ± 0.4%
-
Hydrogen: 1.63% ± 0.2% (Stricter due to low mass)
-
Nitrogen: 11.34% ± 0.3%
-
Sulfur/Halogens: ± 0.5% (Wider tolerance allowed due to method limitations)
If your Hydrogen value is consistently high (>2.0%), suspect HF etching of the combustion tube or moisture absorption (benzothiadiazoles can be hygroscopic). Dry the sample at 40°C under vacuum for 4 hours before re-analysis.
References
-
ASTM International. (2021). ASTM D5291-21: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.[4] ASTM International. [Link]
-
Exeter Analytical. (2013).[5] CHN Determination of Highly Fluorinated Organic Compounds.[5] Scientist Live. [Link]
-
Pilgram, K., Zupan, M., & Skiles, R. (1970).[6] Bromination of 2,1,3-benzothiadiazoles.[6][7][8][9] Journal of Heterocyclic Chemistry. (Context for synthesis and stability of the C7H4BrFN2S core). [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. apps.thermoscientific.com [apps.thermoscientific.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. img.antpedia.com [img.antpedia.com]
- 5. scientistlive.com [scientistlive.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 4-bromo-2,1,3-benzothiadiazole synthesis - chemicalbook [chemicalbook.com]
- 8. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the UV-Vis Absorption Maxima of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine: A Comparative and Methodological Analysis
For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. Among the foundational analytical techniques, Ultraviolet-Visible (UV-Vis) spectroscopy provides critical insights into the electronic structure of a molecule. This guide offers an in-depth examination of the UV-Vis absorption characteristics of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine, a substituted benzothiazole of interest in medicinal chemistry. While direct experimental data for this specific molecule is not extensively published, this guide provides a robust framework for its analysis. By leveraging data from structurally related compounds and established spectroscopic principles, we can predict its absorption profile and outline a rigorous experimental protocol for its determination.
The benzothiazole core is a prevalent scaffold in pharmaceutically active compounds, and understanding the influence of its substituents on its electronic properties is crucial for structure-activity relationship (SAR) studies. The bromine, fluorine, and amine groups on the 5-Bromo-4-fluorobenzo[d]thiazol-2-amine molecule are all expected to modulate its UV-Vis absorption spectrum through their electronic effects.
I. Predicted UV-Vis Absorption and the Influence of Substitution
The UV-Vis spectrum of organic molecules is dictated by their electronic transitions, primarily π→π* and n→π* transitions. For aromatic systems like benzothiazole, these transitions are influenced by the extent of conjugation and the presence of electron-donating or electron-withdrawing groups.
-
The Benzothiazole Chromophore : The fundamental benzothiazole structure exhibits characteristic UV absorption bands. These bands are subject to shifts in wavelength (bathochromic or hypsochromic shifts) and intensity (hyperchromic or hypochromic effects) upon substitution.
-
Effect of the Amino Group (-NH2) : The 2-amino group acts as a potent auxochrome, an electron-donating group that can significantly influence the absorption spectrum. The lone pair of electrons on the nitrogen atom can extend the conjugated system, leading to a bathochromic (red) shift of the π→π* transition, moving the absorption maximum (λmax) to a longer wavelength.
-
Effect of Halogen Substituents (-Br, -F) : Halogens can exert both an inductive (-I) and a resonance (+R) effect. For bromine and fluorine, the inductive effect generally predominates, making them electron-withdrawing. This can lead to a hypsochromic (blue) shift, moving the λmax to a shorter wavelength. However, their influence is often more subtle compared to strong electron-donating or -withdrawing groups. The relative positions of these halogens on the benzene ring will also play a role in the overall electronic distribution.
Based on data for similar substituted benzothiazoles, the UV-visible absorption spectrum of these derivatives typically shows an intense band related to charge-transfer in the UV-visible region.[1] The position of this band is heavily influenced by the molecular structure.[1]
II. The Critical Role of Solvent Selection: Solvatochromism
The choice of solvent is a critical parameter in UV-Vis spectroscopy, as it can significantly alter the position and intensity of absorption bands—a phenomenon known as solvatochromism.[2] The polarity of the solvent and its ability to form hydrogen bonds can stabilize the ground and excited states of the molecule to different extents, thereby changing the energy of the electronic transition.[3]
-
Polar vs. Non-polar Solvents : In polar solvents, the excited state of a polar molecule is often more stabilized than the ground state, leading to a bathochromic (red) shift. Conversely, non-polar solvents typically cause a hypsochromic (blue) shift.[2] For benzothiazole derivatives, a red shift is generally observed with increasing solvent polarity.[4]
-
Hydrogen Bonding : Solvents capable of hydrogen bonding, such as ethanol and methanol, can specifically interact with the solute. For 5-Bromo-4-fluorobenzo[d]thiazol-2-amine, the amino group can act as a hydrogen bond donor, and the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. These interactions can further influence the electronic transitions.[3]
Therefore, when reporting the UV-Vis absorption maxima, it is imperative to specify the solvent used. A comparative analysis in a series of solvents with varying polarities (e.g., hexane, dichloromethane, and ethanol) can provide valuable information about the nature of the electronic transitions.
III. Experimental Protocol for UV-Vis Spectroscopic Analysis
To ensure accurate and reproducible data, the following detailed protocol for obtaining the UV-Vis absorption spectrum of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine is recommended.
A. Materials and Instrumentation
-
Analyte : 5-Bromo-4-fluorobenzo[d]thiazol-2-amine
-
Solvents : UV-grade solvents of varying polarities (e.g., hexane, dichloromethane, ethanol).
-
Instrumentation : A dual-beam UV-Vis spectrophotometer (e.g., Cary 100 Bio).
-
Cuvettes : 1 cm path length quartz cuvettes.
B. Step-by-Step Procedure
-
Stock Solution Preparation : Accurately weigh a small amount of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mM).
-
Working Solution Preparation : Prepare a dilute solution from the stock solution, typically in the micromolar range, to ensure that the absorbance falls within the linear range of the instrument (ideally between 0.1 and 1.0).
-
Instrument Setup :
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range, typically from 200 to 800 nm for a survey scan.
-
-
Baseline Correction : Fill a quartz cuvette with the pure solvent to be used for the sample analysis. Place it in the reference beam path. Fill another quartz cuvette with the same pure solvent and place it in the sample beam path. Run a baseline scan to correct for any absorbance from the solvent and the cuvettes.
-
Sample Measurement :
-
Empty the sample cuvette and rinse it with a small amount of the prepared working solution.
-
Fill the sample cuvette with the working solution and place it back into the sample holder.
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis :
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Record the absorbance value at each λmax.
-
If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Figure 1: A generalized workflow for the UV-Vis spectroscopic analysis of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine.
IV. Comparative Data of Related Benzothiazole Derivatives
The following table summarizes experimentally determined and theoretically calculated UV-Vis absorption maxima for various benzothiazole derivatives. This data serves as a valuable reference for predicting the absorption characteristics of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine.
| Compound | λmax (nm) | Solvent | Reference |
| Benzothiazole | 220, 250, 285 | Not Specified | [5] |
| 2-Aminobenzothiazole | ~300-350 (inferred from spectra) | pH 7 buffer | [6] |
| Thienyl-benzothiazoles | 340 - 386 | Ethanol | [1] |
| Bithienyl-benzothiazoles | 378 - 416 | Ethanol | [1] |
| Aromatic imines with benzothiazole | 457 | 1,2-dichlorobenzene | [7] |
Note: The exact λmax can vary based on the specific substituents and the solvent used.
V. Alternative and Complementary Analytical Techniques
While UV-Vis spectroscopy is a powerful tool, a comprehensive characterization of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine should be supported by other analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.[8]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule by detecting their vibrational frequencies.[8] For example, the N-H stretching of the primary amine and the C-F and C-Br stretches would be expected to show characteristic absorption bands.
-
Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Figure 2: A logical diagram showing complementary analytical techniques for the comprehensive characterization of the target molecule.
VI. Conclusion
References
-
ResearchGate. (n.d.). UV–Vis absorption spectra of benzothiazoles 3a-b and 4a-b in different solvents. Retrieved from [Link]
-
Korea Science. (2014). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. Retrieved from [Link]
-
Scientific Research Publishing. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Retrieved from [Link]
-
ResearchGate. (n.d.). Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. Retrieved from [Link]
-
MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Retrieved from [Link]
-
MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2018). Synthesis and Pharmacological Evaluation of Tricyclic Carbazole Annulated with Substituted Benzothiazole-2-Amine Under Microwave Irradiation. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.4: Effect of Solvent. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. Retrieved from [Link]
-
MDPI. (2026). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. Retrieved from [Link]
-
PubMed. (2023). Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives: Experimental and computational studies. Retrieved from [Link]
-
ResearchGate. (n.d.). UV absorption spectrum of benzothiazol-2-amine and 4-vinylbenzaldehyde mixture buffered at pH 7. Retrieved from [Link]
-
PMC. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Characterization, Biological Evaluation, and Molecular Docking Study of Novel Isatin Incorporated Thiazolyl Hydrazine. Retrieved from [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Retrieved from [Link]
-
PMC. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]
-
Chemisty Review Letters. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Retrieved from [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials | MDPI [mdpi.com]
Comparative Guide: Differentiating 5-Bromo and 6-Bromo Indole Isomers by NMR
Executive Summary
In medicinal chemistry, the indole scaffold is a privileged structure. However, electrophilic aromatic substitution (e.g., bromination) often yields mixtures of 5- and 6-bromo regioisomers due to the similar electronic densities at these positions on the benzenoid ring. Differentiating these isomers is critical, as the position of the halogen dictates the vector of subsequent cross-coupling reactions (Suzuki, Buchwald-Hartwig) and ultimately the biological activity of the drug candidate.
This guide details a self-validating NMR workflow to unequivocally distinguish 5-bromoindole from 6-bromoindole. Unlike low-resolution MS methods which cannot distinguish these isobars (
Part 1: Structural Logic & Spin Systems
To interpret the spectra, one must first visualize the coupling networks. The key to differentiation lies in the proton at position 4 (H-4), which is spatially unique due to its proximity to H-3 on the pyrrole ring.
Diagram 1: Coupling Network & Decision Tree
The following logic flow illustrates how to determine the isomer based on the multiplicity of the H-4 signal.
Caption: Decision tree for assigning indole regioisomers based on H-4 multiplicity.
Part 2: Comparative Data Analysis
The following data represents typical shifts in Chloroform-
Table 1: H NMR Fingerprint Comparison (400 MHz, CDCl )
| Proton Position | 5-Bromoindole Data | 6-Bromoindole Data | Structural Explanation |
| H-4 | Primary Differentiator. In 5-Br, H-4 has no ortho neighbor (only meta to H-6). In 6-Br, H-4 is ortho to H-5. | ||
| H-5 | Substituted (Br) | In 6-Br, H-5 couples ortho to H-4 and meta to H-7. | |
| H-6 | Substituted (Br) | In 5-Br, H-6 couples ortho to H-7 and meta to H-4. | |
| H-7 | In 5-Br, H-7 is ortho to H-6. In 6-Br, H-7 is isolated (meta to H-5). | ||
| H-2 | Pyrrole proton; typically overlaps. | ||
| H-3 | Upfield aromatic signal; diagnostic for indole core. |
Key Insight: The "most deshielded" doublet in the aromatic region (usually H-4 due to the deshielding cone of the pyrrole ring) will appear as a fine doublet (meta-split) in the 5-bromo isomer, but as a wide doublet (ortho-split) in the 6-bromo isomer.
Part 3: Advanced Validation (NOE & 2D NMR)
When signals overlap or higher order effects complicate the 1D spectrum, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides a definitive spatial confirmation.
The "Anchor Proton" Strategy
The H-3 proton (on the pyrrole ring,
Diagram 2: NOE Interaction Map
Caption: Spatial map showing the critical NOE interaction between H-3 and H-4.
Validation Logic:
-
Irradiate H-3 (or look for the cross-peak in 2D NOESY).
-
Observe H-4: You will see a strong enhancement of the H-4 signal.
-
Check H-4 Multiplicity:
-
If the NOE-enhanced proton is a small doublet (
Hz) 5-Bromoindole (Because H-4 is meta-coupled). -
If the NOE-enhanced proton is a large doublet (
Hz) 6-Bromoindole (Because H-4 is ortho-coupled).
-
Part 4: Experimental Protocols
Sample Preparation
-
Solvent: Chloroform-
(CDCl ) is preferred over DMSO- for this specific analysis because it minimizes viscosity-induced line broadening, allowing for clearer resolution of the small meta-couplings ( 1.5 Hz). -
Concentration: 5–10 mg of sample in 0.6 mL solvent.
-
Filtration: Filter through a cotton plug to remove inorganic salts (e.g., residual brominating agents) which can cause magnetic field inhomogeneity.
Acquisition Parameters (400 MHz+)
-
Pulse Sequence: Standard 1D Proton (zg30 or equivalent).
-
Scans (NS): 16–64 scans (sufficient for >10 mg).
-
Acquisition Time (AQ):
3.0 seconds. Crucial: A short AQ will truncate the FID and artificially broaden peaks, making it impossible to distinguish a small meta-coupling (1.5 Hz) from a singlet. -
Spectral Width: 12–14 ppm.
Processing
-
Window Function: Apply no line broadening (LB = 0.0 Hz) or mild Gaussian multiplication. Avoid exponential broadening > 0.3 Hz as it will mask the fine splitting of the meta-couplings.
-
Zero Filling: Zero fill to at least 64k points to ensure digital resolution is sufficient to define the multiplet shapes.
References
-
BenchChem. (2025).[1][2] Spectroscopic Profile of 5-Bromoindole: A Technical Guide. Retrieved from
-
National Institute of Standards and Technology (NIST). 5-Bromoindole Mass Spectrometry and NMR Data. PubChem CID 24905. Retrieved from
-
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from
-
Royal Society of Chemistry. Regioselective Synthesis of 2,3′-Biindoles (Supporting Information). (Contains comparative NMR data for substituted indoles). Retrieved from
-
ChemicalBook. 6-Bromoindole NMR Spectrum Data. Retrieved from [3]
Sources
Safety Operating Guide
Laboratory Disposal Guide: 5-Bromo-4-fluorobenzo[d]thiazol-2-amine
Part 1: Executive Summary & Immediate Directives
5-Bromo-4-fluorobenzo[d]thiazol-2-amine is a halogenated heteroaromatic amine used primarily as a pharmacophore building block. Its disposal requires strict adherence to protocols for halogenated organic waste .
CRITICAL DISPOSAL RULE: NEVER dispose of this compound down the drain or in general trash. It must be destroyed via high-temperature incineration at a licensed hazardous waste facility to prevent environmental persistence and formation of toxic byproducts.
Quick Action Table
| State | Waste Stream Classification | Container Labeling |
| Solid (Pure) | Hazardous Waste: Solid, Toxic, Halogenated | "Hazardous Waste - Solid - Halogenated Organic - Toxic" |
| Solution | Hazardous Waste: Liquid, Halogenated Solvent | "Hazardous Waste - Liquid - Halogenated - Flammable/Toxic" |
| Trace (Vials) | Hazardous Waste: Solid Debris | "Contaminated Debris - Halogenated" |
Part 2: Compound Identification & Hazard Assessment
Before disposal, verify the material against the following chemical profile to ensure accurate waste stream assignment.
Chemical Profile
| Property | Detail |
| Chemical Name | 5-Bromo-4-fluorobenzo[d]thiazol-2-amine |
| Functional Groups | Primary Amine (-NH₂), Aryl Bromide, Aryl Fluoride, Thiazole Ring |
| Physical State | Solid (typically off-white to yellow powder) |
| Reactivity | Incompatible with strong oxidizing agents and strong acids (amine protonation).[1] |
GHS Hazard Classification (for Disposal Labeling)
Based on structural analogs (halogenated aminobenzothiazoles):
-
Warning: Acute Toxicity (Oral/Dermal/Inhalation) - Category 4
-
Warning: Skin & Eye Irritation - Category 2/2A
-
Environmental: Aquatic Acute/Chronic Toxicity (High probability due to halogenation)
Part 3: Pre-Disposal Handling & Segregation
Proper segregation is the single most effective safety control. Mixing this compound with incompatible waste streams can generate toxic nitrosamines or exothermic reactions.
Segregation Logic
-
Segregate from Acids: The amine group can react with acids. While not violently explosive, it complicates incineration and alters pH.
-
Segregate from Oxidizers: CRITICAL. Amines + Oxidizers (e.g., Nitric Acid, Permanganates) can result in fire or evolution of toxic nitrogen oxides.
-
Segregate from Non-Halogenated Solvents: Mixing halogenated waste with non-halogenated waste significantly increases the disposal cost of the entire container.
Visual Workflow: Waste Segregation
Caption: Decision logic for segregating solid vs. liquid waste streams, highlighting critical incompatibilities.
Part 4: Detailed Disposal Procedures
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired stocks, synthesis failures, or spill cleanup solids.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a glass jar with a chemically resistant (PTFE-lined) cap.
-
Transfer: Transfer the solid carefully to avoid dust generation. Use a disposable spatula.
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: "5-Bromo-4-fluorobenzo[d]thiazol-2-amine" (Do not use abbreviations).
-
Hazard Checkbox: Toxic, Irritant.[2]
-
-
Storage: Store in the "Solid Waste" satellite accumulation area (SAA) inside secondary containment.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: HPLC waste, reaction filtrates containing the compound.
-
Compatibility Check: Ensure the solvent carrier is compatible with the "Halogenated Waste" carboy (typically yellow-coded in many labs).
-
pH Check: If the solution is acidic (e.g., from an acidic workup), neutralize to pH 6-8 before adding to the organic waste drum to prevent drum corrosion or gas evolution.
-
Transfer: Pour into the dedicated Halogenated Solvent carboy.
-
Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the brominated/fluorinated solute classifies the entire mixture as halogenated waste for incineration purposes.
-
-
Log Entry: Record the approximate concentration and volume on the waste log sheet.
Protocol C: Contaminated Debris (Vials, Syringes, Gloves)
-
Empty Vials: If vials contain residual solid, cap them and dispose of them as Solid Waste (Protocol A). Do not wash them out into the sink.
-
Trace Contamination: Gloves, paper towels, and empty syringes (no needles) should be placed in a clear hazardous waste bag designated for "Chemically Contaminated Debris."
-
Sharps: Needles used with this compound must go into a rigid Sharps Container, which is then incinerated.
Part 5: Regulatory Compliance & Environmental Fate[2]
EPA/RCRA Classification
While 5-Bromo-4-fluorobenzo[d]thiazol-2-amine is not explicitly listed on the RCRA "P" or "U" lists by name, it is regulated under the "Cradle-to-Grave" liability system.
-
Waste Code Assignment:
-
If dissolved in halogenated solvents (DCM, Chloroform): F002 (Spent Halogenated Solvents).[3]
-
If exhibiting toxicity via TCLP (unlikely for small research quantities but possible): D019 (Carbon Tetrachloride) or similar if co-contaminants exist.
-
Default Generator Status: Must be treated as Hazardous Waste due to the halogenated aromatic structure, which resists biodegradation.
-
Why Incineration?
Halogenated aromatics are persistent in the environment.[4] Landfilling is prohibited for this class of chemicals in many jurisdictions (e.g., California P-List/U-List logic applied broadly, EU Directives).
-
Method: Rotary Kiln Incineration (>1000°C).
-
Mechanism: Thermal oxidation breaks the C-Br and C-F bonds. Scrubbers capture the resulting HBr and HF gases to prevent acid rain formation.
Visual Workflow: Disposal Fate
Caption: The "Cradle-to-Grave" path of halogenated waste, ensuring destruction of the carbon-halogen bond.
Part 6: Emergency Spill Response
Scenario: Spillage of 500mg - 5g of solid powder on benchtop.
-
Evacuate & PPE: Alert nearby personnel. Don double nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or half-mask respirator.
-
Containment: Cover the spill with a damp paper towel to prevent dust aerosolization.
-
Cleanup:
-
Wipe up the material using the damp towels.
-
Clean the surface with a soap/water solution, followed by an alcohol wipe.
-
-
Disposal of Cleanup Materials: Place all towels and gloves used into a clear plastic bag. Seal it, label it "Debris contaminated with Halogenated Amine," and place it in the Solid Waste drum. Do not throw in regular trash.
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Halogenated Benzothiazoles. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[5][6] Available at: [Link]
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets and waste management of halogenated aromatics. Available at: [Link]
Sources
- 1. 5-Bromo-4-fluorobenzo[d]oxazol-2-amine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 2. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 3. wku.edu [wku.edu]
- 4. All news - ECHA [echa.europa.eu]
- 5. practicegreenhealth.org [practicegreenhealth.org]
- 6. tceq.texas.gov [tceq.texas.gov]
Personal protective equipment for handling 5-Bromo-4-fluorobenzo[d]thiazol-2-amine
Executive Summary & Core Directive
Treat this compound as a Potent Unknown. 5-Bromo-4-fluorobenzo[d]thiazol-2-amine is a halogenated aminobenzothiazole.[1][2] While specific toxicological data for this exact regioisomer may be limited in public databases, its structural motifs—an aromatic amine fused with a halogenated thiazole ring—dictate a high-risk safety profile.[1][2]
This guide moves beyond standard Safety Data Sheet (SDS) boilerplate. It applies Structure-Activity Relationship (SAR) logic to predict hazards and mandates a "Defensive Handling" strategy.[1][2] The presence of the amine group suggests potential for skin sensitization and rapid absorption, while the halogenation (Bromine/Fluorine) increases lipophilicity, potentially enhancing bioavailability and persistence in biological systems.
Risk Assessment: The "Why" Behind the Protocol
To trust the safety protocol, you must understand the molecular behavior.[2] We decompose the molecule into its risk factors:
| Structural Motif | Associated Hazard (SAR Prediction) | Operational Implication |
| Primary Amine (-NH₂) | Sensitizer & Irritant. Aromatic amines are notorious for causing allergic dermatitis and, in some cases, methemoglobinemia upon absorption.[1][2] | Strict Skin Protection. Nitrile alone may be insufficient for prolonged contact.[1][2] |
| Halogens (Br, F) | Lipophilicity. The fluorine atom, in particular, increases the compound's ability to penetrate lipid bilayers (skin/cell membranes).[1][2] | Double Gloving Required. Enhanced permeation risk.[1][2] |
| Benzothiazole Core | Biological Activity. This scaffold is a "privileged structure" in drug discovery, often targeting kinases.[1][2] | Containment. Treat as a pharmacologically active agent (PAA) until proven otherwise.[1][2] |
Visualizing the Hazard Logic
The following diagram illustrates the decision pathway for selecting controls based on these molecular features.
Figure 1: Risk Assessment & Control Logic. The pathway moves from molecular structure analysis to engineering controls, with PPE acting as the final redundancy.[1]
Personal Protective Equipment (PPE) Matrix
Rule of Thumb: Engineering controls (Fume Hoods) are your primary shield.[1][2] PPE is your fail-safe.[1][2]
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection (Inner) | Nitrile (4 mil) | Provides tactile sensitivity and a base barrier against incidental splashes.[1][2] |
| Hand Protection (Outer) | Nitrile (Extended Cuff, 5-8 mil) OR Neoprene | Permeation Defense. Aromatic amines can permeate thin nitrile.[1][2] The outer glove acts as a sacrificial layer.[1][2] Change immediately upon contamination.[1][2] |
| Respiratory | Fume Hood (Sash < 18") | Primary Control. Do not handle dry powder on an open bench.[1][2] |
| Respiratory (Backup) | N95 or P100 Respirator | Required only if weighing outside a hood (strongly discouraged) or during spill cleanup.[1][2] |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient for powders that can become airborne or solutions that can splash.[1][2] |
| Body | Tyvek® Lab Coat / Apron | Cotton lab coats absorb liquids and hold them against the skin.[1][2] Tyvek provides a non-porous barrier.[1][2] |
Operational Protocols
A. Weighing & Transfer (Critical Step)
The highest risk of exposure occurs when the compound is in dry powder form due to electrostatic suspension.[1][2]
-
Static Control: Use an ionizing fan or anti-static gun inside the balance enclosure.[1][2] Halogenated aromatics are often static-prone.[1][2]
-
The "Sash Rule": Lower the fume hood sash to the lowest comfortable working height (approx. 6 inches) to maximize face velocity and protect your breathing zone.[1][2]
-
Tare External: Tare your vial/flask before adding the solid to minimize time the container is open.
-
Wet Transfer: If possible, dissolve the compound in the transport vial before moving it to the reaction vessel. Handling a solution is safer than handling a dust.[1][2]
B. Reaction Setup & Monitoring[1][2]
-
Solvent Choice: When solubilizing (e.g., in DMSO or DMF), be aware that these solvents are skin penetrants and can "carry" the toxic compound through gloves and skin.[1][2] Double gloving is non-negotiable here.
-
Temperature: If heating is required, ensure a reflux condenser is properly seated and the system is under a slight negative pressure (nitrogen line) to prevent vapor escape.[1][2]
C. Spill Response Workflow
Scenario: You have spilled ~500mg of solid powder inside the fume hood.
Figure 2: Solid Spill Response Protocol.[1][2] Note the "Wet Wipe" method to prevent dust generation.[1]
Detailed Cleanup Steps:
-
Cover the spill with a paper towel dampened with a compatible solvent (Ethanol or Acetone).[1][2]
-
Double Bag the waste immediately.
Disposal & Deactivation
This compound falls under Halogenated Organic Waste .[1][2] It must NOT be mixed with:
-
Oxidizing acids (Nitric, Perchloric) – Risk of violent reaction or formation of toxic gases.[1][2]
-
Aqueous waste streams – It is likely toxic to aquatic life (Marine Pollutant).[1][2]
Disposal Protocol:
-
Segregation: Collect in a dedicated "Halogenated Solvent/Organic" carboy.
-
Labeling: Clearly mark the tag with the full chemical name. Do not use abbreviations like "BBT-Amine."
-
Rinsing: Triple rinse all glassware with acetone; collect the rinsate in the same halogenated waste container.
References
-
Sigma-Aldrich. Safety Data Sheet: 5-Bromo-4-methylbenzo[d]thiazol-2-amine (Analog).[1][2] Retrieved from [1][2][3]
-
National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] National Academies Press.[1][2] Retrieved from
-
American Chemical Society (ACS). Safe Handling of Primary Aromatic Amines.[1][2] ACS Chemical Health & Safety.[1][2] Retrieved from
-
Fisher Scientific. Safety Data Sheet: 2-Amino-5-bromobenzaldehyde (Functional Group Analog).[1][2] Retrieved from [1]
-
U.S. EPA. List of Halogenated Organic Compounds Regulated Under § 268.32.[1][2] Electronic Code of Federal Regulations.[1][2] Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
